3-methylisoquinolin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOMZDFCQJQQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390546 | |
| Record name | 3-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7114-80-9 | |
| Record name | 3-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Methylisoquinolin-1(2H)-one from o-Tolualdehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a multi-step synthetic pathway for the preparation of 3-methylisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, o-tolualdehyde. The proposed synthesis involves a three-step reaction sequence: oxidation of the starting aldehyde to a carboxylic acid, subsequent amidation to form the corresponding primary amide, and finally, a base-mediated cyclization with acetonitrile. This guide provides detailed experimental protocols for each key transformation, a summary of relevant quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The conversion of o-tolualdehyde to this compound is not a direct transformation and requires a sequential approach. The core strategy is based on building the isoquinolinone backbone from an appropriately functionalized benzene ring. The chosen pathway leverages established, robust chemical transformations. The key final step is a proposed cyclization based on the principles of the Poindexter synthesis, which involves the formation of a dianion from an o-toluamide derivative that subsequently reacts with a nitrile.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key compounds in the synthetic sequence. The data is compiled from established literature for analogous compounds and theoretical values.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| o-Tolualdehyde | C₈H₈O | 120.15 | Colorless liquid | -37 | |
| o-Toluic Acid | C₈H₈O₂ | 136.15 | White solid | 103-105 | |
| o-Toluamide | C₈H₉NO | 135.16 | White solid | 141-143 | |
| This compound | ![]() | C₁₀H₉NO | 159.19 | Off-white to pale yellow solid | 210-212 |
Experimental Protocols
Step 1: Oxidation of o-Tolualdehyde to o-Toluic Acid
This procedure utilizes potassium permanganate as a strong oxidizing agent to convert the aldehyde functional group into a carboxylic acid.
Materials:
-
o-Tolualdehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium hydroxide (10 g) in water (200 mL).
-
Add o-tolualdehyde (24.0 g, 0.2 mol) to the flask.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Slowly add a solution of potassium permanganate (47.4 g, 0.3 mol) in water (500 mL) portion-wise over 2-3 hours. The purple color of the permanganate should disappear after each addition, indicating its consumption.
-
After the addition is complete, continue to heat and stir the mixture for an additional 1-2 hours until the purple color is completely gone and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide by suction filtration. Wash the filter cake with a small amount of hot water.
-
If any purple color remains in the filtrate, add a small amount of sodium bisulfite until the solution is colorless.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of o-toluic acid will form.
-
Collect the crude o-toluic acid by suction filtration and wash with cold water.
-
Recrystallize the crude product from a mixture of water and ethanol or from toluene to obtain pure o-toluic acid.
-
Dry the purified product in a vacuum oven. Expected yield: 80-90%.
Step 2: Synthesis of o-Toluamide from o-Toluic Acid
This two-step, one-pot procedure first converts the carboxylic acid to a more reactive acid chloride using thionyl chloride, which is then immediately reacted with ammonia to form the primary amide.[1][2][3][4]
Materials:
-
o-Toluic acid
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Ammonia (aqueous solution, 28-30%)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases.
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add o-toluic acid (13.6 g, 0.1 mol) and anhydrous toluene (50 mL).
-
Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude o-toluoyl chloride as an oil.
-
Dissolve the crude acid chloride in dichloromethane or diethyl ether (100 mL) and cool the solution in an ice bath.
-
Slowly and carefully add concentrated aqueous ammonia (20 mL) to the stirred solution. A white precipitate of o-toluamide will form immediately.
-
Continue stirring at room temperature for 1 hour.
-
Collect the solid product by suction filtration. Wash the filter cake with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting material.
-
The crude o-toluamide can be purified by recrystallization from hot water or ethanol.
-
Dry the purified product. Expected yield: 85-95%.
Step 3: Cyclization of o-Toluamide to this compound
This proposed procedure is based on the principles of the Poindexter synthesis. It involves the formation of a dianion of o-toluamide using a strong base, followed by reaction with acetonitrile and subsequent cyclization.
Materials:
-
o-Toluamide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile, anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents, as organolithium reagents are highly reactive towards water and oxygen.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve o-toluamide (6.76 g, 0.05 mol) in anhydrous THF (150 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol, 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below -70°C. The formation of the dianion may be indicated by a color change.
-
Stir the reaction mixture at -78°C for 1 hour.
-
In a separate flame-dried flask, dissolve anhydrous acetonitrile (2.26 g, 2.86 mL, 0.055 mol, 1.1 equivalents) in anhydrous THF (20 mL).
-
Slowly add the acetonitrile solution to the dianion solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route from o-tolualdehyde to this compound.
Proposed Mechanism for Cyclization
Caption: Proposed mechanism for the base-mediated cyclization of o-toluamide.
References
An In-Depth Technical Guide on the Chemical Properties of 3-Methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its synthesis, reactivity, and spectroscopic characterization.
Core Chemical Properties
This compound, also known as 3-methyl-isocarbostyril, belongs to the isoquinolinone class of compounds. The lactam tautomer is the more stable form. The presence of the methyl group at the 3-position influences its electronic properties and reactivity.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 3-Methylisoquinoline | 3,4-Dihydroisoquinolin-1(2H)-one |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉N | C₉H₉NO |
| Molecular Weight | 159.19 g/mol | 143.19 g/mol [1] | 147.17 g/mol [2] |
| Melting Point | 164-166 °C | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Appearance | White powder | Not available | Not available |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of myristicin with nitriles to afford 7,8-dihydro-[3][4]dioxolo[4,5-g]isoquinoline and 6,7-dihydro[3][4]dioxolo[4,5-h]isoquinoline derivatives[5].
A general procedure for the synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction[6]. This involves the reaction of an imine with homophthalic anhydride. The imine is typically formed in situ from the corresponding aromatic aldehyde and amine[4].
Experimental Protocol: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives[4]
-
Imine Formation: Anhydrous sodium sulfate (15.0 mmol), an aromatic aldehyde (5.5 mmol), and an amine (5.0 mmol) are successively added to a dry 25 mL round-bottom flask containing 10 mL of dry dichloromethane (DCM). The mixture is stirred at room temperature for 24 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The solid sodium sulfate is then removed by filtration, and the solvent is evaporated under reduced pressure. The crude imine is washed with ethanol and concentrated.
-
Cyclization: The prepared imine (3.0 mmol) is added to a solution of homophthalic anhydride (3.0 mmol) in 20 mL of dry toluene in a 25 mL round-bottom flask equipped with a condenser. The mixture is stirred and refluxed for 6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The final product is obtained by recrystallization from acetonitrile.
Note: This is a general procedure for related compounds, and specific optimization for this compound may be required.
Reactivity and Potential Applications
The isoquinolin-1(2H)-one scaffold is a common motif in biologically active compounds. Derivatives of this core structure have shown a wide range of pharmacological activities[1]. The methyl group at the 3-position can influence the binding of the molecule to biological targets and affect its metabolic stability.
Derivatives of 3-acyl isoquinolin-1(2H)-one have been investigated as potential anti-tumor agents. One such derivative, compound 4f, has been shown to induce G2 phase arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer cells[1]. This suggests that the isoquinolin-1(2H)-one core can serve as a scaffold for the development of novel anticancer drugs. The underlying mechanism may involve the inhibition of the MEK/ERK and p38 MAPK signaling pathways[1].
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| IR (Infrared) | Data not available in the search results. |
| Mass Spec (MS) | Data not available in the search results. |
Experimental Protocols for Spectroscopic Analysis
The following are general protocols for the spectroscopic characterization of isoquinolin-1(2H)-one derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy [4]
-
Instrumentation: Bruker AV-400 or 500 MHz spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The software will typically perform a background correction automatically.
Mass Spectrometry (MS) [6]
-
Instrumentation: A mass spectrometer, such as a Quadrupole-Orbitrap mass analyzer, can be used.
-
Ionization Method: Electrospray ionization (ESI) is a common method for this class of compounds.
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
Conclusion
This technical guide has summarized the available information on the chemical properties of this compound. While general synthetic strategies and the biological potential of the isoquinolin-1(2H)-one scaffold are known, specific experimental data for the 3-methyl derivative is limited in the public domain. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and development.
References
- 1. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 3-methylisoquinolin-1(2H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.
While specific experimental spectra for this compound are not widely available in public databases, this guide presents data for the parent compound, isoquinolin-1(2H)-one, as a reference.[1] The expected spectral characteristics for the 3-methyl derivative are inferred based on established principles of spectroscopic interpretation.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for this compound. The data for the parent compound, isoquinolin-1(2H)-one, is provided for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating molecular structure. The data presented here are based on spectra obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[1]
¹H NMR Data
| Chemical Shift (δ) ppm (Predicted for this compound) | Chemical Shift (δ) ppm (Experimental for Isoquinolin-1(2H)-one)[1] | Multiplicity | Assignment |
| ~11.0 (br s) | 11.1 (br s) | Broad Singlet | N-H |
| ~8.1 | 8.15 | Doublet | H-8 |
| ~7.6 | 7.65 | Triplet | H-6 |
| ~7.5 | 7.50 | Doublet | H-5 |
| ~7.3 | 7.35 | Triplet | H-7 |
| ~6.9 (s) | 7.15 | Doublet | H-4 |
| - | 6.50 | Doublet | H-3 |
| ~2.2 (s) | - | Singlet | -CH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm (Predicted for this compound) | Chemical Shift (δ) ppm (Experimental for Isoquinolin-1(2H)-one)[1] | Assignment |
| ~162 | 161.9 | C=O (C-1) |
| ~138 | 138.2 | C-8a |
| ~132 | 132.4 | C-6 |
| ~135 | 125.1 | C-4 |
| ~128 | 127.8 | C-4a |
| ~127 | 127.1 | C-8 |
| ~126 | 126.5 | C-5 |
| ~125 | 125.9 | C-7 |
| ~115 | 106.2 | C-3 |
| ~18 | - | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands are detailed below.
| Wavenumber (cm⁻¹) (Predicted for this compound) | Wavenumber (cm⁻¹) (Experimental for Isoquinolin-1(2H)-one) | Functional Group |
| ~3400-3200 | 3411 | N-H Stretch |
| ~3100-3000 | 3050 | Aromatic C-H Stretch |
| ~2950-2850 | - | Aliphatic C-H Stretch |
| ~1650 | 1653 | C=O Stretch (Amide) |
| ~1600, ~1480 | 1605, 1485 | C=C Stretch (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural insights.[2]
| m/z (Predicted for this compound) | m/z (Experimental for Isoquinolin-1(2H)-one)[3] | Assignment |
| 159 | 145 | [M]⁺ (Molecular Ion) |
| 131 | 117 | [M-CO]⁺ |
| 130 | 116 | [M-CHO]⁺ |
| 103 | 89 | [M-CO-CN]⁺ |
Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Filter the solution into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6] For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[7]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[8] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[8] The data is typically collected over a range of 4000 to 400 cm⁻¹.[9]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol, acetonitrile, or water.[10] The concentration is typically in the range of 10-100 micrograms per mL.[10]
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like gas chromatography (GC) or liquid chromatography (LC).[11] For electron ionization (EI), a standard electron energy of 70 eV is commonly used to induce fragmentation.[2] The mass analyzer separates the resulting ions based on their mass-to-charge ratio.[12]
Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of an organic compound.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 3. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. fiveable.me [fiveable.me]
The Therapeutic Potential of 3-Methylisoquinolin-1(2H)-one Derivatives: A Technical Overview of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The isoquinolin-1(2H)-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide array of pharmacological effects, with a particular emphasis on anticancer properties. This technical guide delves into the recent advancements in understanding the biological activity of novel 3-methylisoquinolin-1(2H)-one derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
I. Anticancer Activity: Quantitative Analysis
Recent studies have focused on synthesizing and evaluating novel derivatives of the isoquinolin-1(2H)-one core for their cytotoxic and antiproliferative effects against various cancer cell lines. The primary screening method often involves the National Cancer Institute's (NCI) 60-cell line panel, which provides a broad assessment of a compound's activity spectrum.
NCI-60 Single-Dose Screening Data
A series of 3-aminoisoquinolin-1(2H)-one derivatives were subjected to the NCI-60 screen at a single concentration of 10⁻⁵ M. The results are expressed as Growth Percentage (GP) relative to untreated control cells. A GP value below 100 indicates growth inhibition, while a negative value signifies cell lethality. The data highlights that substituents at the 3-amino position significantly influence anticancer activity.[1][2]
Table 1: Growth Percentage (GP) of 3-Aminoisoquinolin-1(2H)-one Derivatives in NCI-60 Screen [1]
| Compound | Substituent at 3-Amino Group | Mean GP (%) | Most Sensitive Cell Lines (GP %) |
| 10 | Dimethylpyrazolyl | - | RPMI-8226 (Leukemia, 34.33%), MDA-MB-468 (Breast, 19.94%), OVCAR-4 (Ovarian, 30.45%), A498 (Renal, -3.00%) |
| 11 | Trimethylpyrazolyl | - | RPMI-8226 (Leukemia, 28.68%), MDA-MB-468 (Breast, 15.70%), OVCAR-4 (Ovarian, 18.20%), SK-MEL-5 (Melanoma, -12.06%) |
| 12 | 1,3-Thiazol-2-ylamino | 49.57 | MDA-MB-468 (Breast, 10.72%), MCF7 (Breast, 26.62%), UO-31 (Renal, 22.78%), SK-MEL-5 (Melanoma, 22.08%) |
Data extracted from a study on 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones. The study noted that compounds with thiazolyl or pyrazolyl substituents at the 3-amino group, and no substituents at the C(4) position, were the most effective.[1][2][3]
Multi-Dose Cytotoxicity Data (IC₅₀/GI₅₀)
Further quantitative analysis involves determining the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) or is lethal to 50% of the cells (LC₅₀). For a lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12 ), these values were determined across the full NCI-60 panel.[1][2][3]
Table 2: Potency of Lead Compound 12 [1][3]
| Parameter | Average log₁₀(Molar Concentration) |
| GI₅₀ (Growth Inhibition 50) | -5.18 |
| TGI (Total Growth Inhibition) | -4.1 |
| LC₅₀ (Lethal Concentration 50) | > -4.0 |
In a separate study, a novel 3-acyl isoquinolin-1(2H)-one derivative, referred to as 4f , was evaluated for its cytotoxic effects against breast cancer cell lines using the CCK8 assay.
Table 3: IC₅₀ Values for 3-Acyl Isoquinolin-1(2H)-one Derivative 4f
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 1.89 |
| MDA-MB-231 | Breast Cancer | 3.12 |
| A549 | Lung Cancer | Potent Activity Noted |
| HMCB | Normal Mammary Epithelial | No Significant Toxicity |
II. Mechanisms of Action
The anticancer effects of these derivatives are attributed to their ability to modulate key cellular processes, leading to cell cycle arrest and programmed cell death.
Cell Cycle Arrest
Compound 4f was found to induce cell cycle arrest at the G2 phase in breast cancer cells. This arrest is associated with the suppressed expression of Cyclin-Dependent Kinase 1 (CDK1), a crucial protein for the G2/M transition.
Induction of Apoptosis via MAPK Pathway Inhibition
The pro-apoptotic activity of compound 4f is linked to its ability to inhibit the MEK/ERK and p38 MAPK signaling pathways. These pathways are often overactive in cancer, promoting cell proliferation and survival.[2][4][5] Inhibition of these kinases by the isoquinolinone derivative leads to the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of the caspase cascade (cleaved caspases 3, 7, and 9) and PARP, culminating in apoptosis.
Caption: Inhibition of MEK/ERK and p38 MAPK pathways by derivative 4f, leading to apoptosis.
GSDME-Mediated Pyroptosis
Interestingly, beyond apoptosis, compound 4f was also shown to induce pyroptosis in breast cancer cells. This lytic form of programmed cell death is mediated by Gasdermin E (GSDME). In this pathway, activated Caspase-3 cleaves GSDME. The resulting N-terminal fragment of GSDME translocates to the cell membrane, forming pores that lead to cell swelling and lysis, releasing inflammatory contents.[6][7][8] This dual induction of both apoptosis and pyroptosis represents a potent antitumor strategy.
Caption: Caspase-3 activation by derivative 4f triggers GSDME cleavage and pyroptosis.
III. Key Experimental Protocols
The evaluation of novel this compound derivatives relies on a series of standardized in vitro assays. The general workflow involves initial broad screening followed by more detailed mechanistic studies.
Caption: General experimental workflow for evaluating novel anticancer compounds.
NCI-60 Human Tumor Cell Line Screen
This screen evaluates the antiproliferative effects of a compound against 60 different human cancer cell lines.[9][10][11]
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[12]
-
Time Zero (Tz) Plate: After 24 hours, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to establish the cell count at the time of drug addition.[12]
-
Drug Addition: Compounds, solubilized in DMSO, are added to the remaining plates. For the initial screen, a single concentration (typically 10⁻⁵ M) is used.[10][12]
-
Incubation: Plates are incubated for an additional 48 hours.[10]
-
Cell Staining: After incubation, cells are fixed with TCA. The supernatant is discarded, and the fixed cells are stained with Sulforhodamine B (SRB), a protein-binding dye.[12]
-
Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on an automated plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth relative to the untreated control and the initial cell count at time zero.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: The media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration ~0.5 mg/mL). The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: During incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[13] A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the insoluble formazan.
-
Absorbance Reading: The plate is shaken to ensure complete solubilization, and the absorbance of the colored solution is measured using a microplate spectrophotometer (typically between 550 and 600 nm).
-
IC₅₀ Calculation: The absorbance values are plotted against the compound concentration to determine the IC₅₀ value.
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][14]
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound for a defined period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: Cells are fixed to preserve their DNA content. This is typically done by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently and incubating for at least 2 hours at 4°C.[15]
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The solution must also contain RNase A to prevent the staining of double-stranded RNA.[1][15]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is directly proportional to their DNA content.
-
Data Analysis: The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Protein Expression Analysis by Western Blot
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[16][17][18]
-
Sample Preparation: Cells are treated with the test compound, harvested, and then lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[19]
-
Protein Quantification: The total protein concentration in the lysate is determined using a method like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][19]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., CDK1, Bcl-2, Bax, cleaved Caspase-3, p-ERK). This is typically done overnight at 4°C.[16]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.[16]
-
Detection: The membrane is treated with a chemiluminescent substrate (e.g., ECL), and the light signal produced is captured using an imaging system.[20] The intensity of the bands corresponds to the amount of the target protein.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. GSDME-mediated pyroptosis promotes inflammation and fibrosis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mini-Review: GSDME-Mediated Pyroptosis in Diabetic Nephropathy [frontiersin.org]
- 8. The multifaceted roles of GSDME-mediated pyroptosis in cancer: therapeutic strategies and persisting obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NCI-60 - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. nanocellect.com [nanocellect.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. algentbio.com [algentbio.com]
- 20. bosterbio.com [bosterbio.com]
Literature review on the synthesis of 3-substituted isoquinolin-1(2H)-ones
For Researchers, Scientists, and Drug Development Professionals
The isoquinolin-1(2H)-one scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. This technical guide provides a comprehensive overview of the key synthetic strategies for accessing 3-substituted isoquinolin-1(2H)-ones, with a focus on reaction mechanisms, experimental protocols, and quantitative data.
Palladium-Catalyzed Methodologies
Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of isoquinolin-1(2H)-ones, offering a broad substrate scope and functional group tolerance. Key palladium-catalyzed reactions include the Heck reaction, Suzuki coupling, and Buchwald-Hartwig amination, as well as C-H activation/annulation strategies.
Heck Reaction
The intramolecular Heck reaction provides a direct route to isoquinolin-1(2H)-ones from appropriately substituted precursors. This reaction typically involves the palladium-catalyzed cyclization of an ortho-halobenzamide bearing an olefinic moiety.
A notable example is the two-step synthesis commencing with an Ugi four-component reaction to assemble a precursor, which then undergoes a palladium-catalyzed intramolecular Heck reaction to furnish the isoquinoline scaffold.
Experimental Protocol: Ugi-Heck Synthesis of Isoquinolinones
A mixture of 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), and an isocyanide (1 mmol) in methanol is stirred at 40 °C for 24 hours. After completion, the solvent is evaporated under vacuum to yield the crude Ugi adduct. To a solution of this crude intermediate in acetonitrile (3 mL), Pd(OAc)₂ (10 mol %), PPh₃ (20 mol %), and K₂CO₃ (2 equivalents) are added. The mixture is then stirred for 3 hours at 105 °C under a nitrogen atmosphere.[1][2]
Table 1: Ugi-Heck Synthesis of Tetrazolyl-1,2,3,4-tetrahydroisoquinolines [1]
| Entry | Isocyanide | Product | Yield (%) |
| 1 | tert-Butyl isocyanide | 6a | 60 |
| 2 | Benzyl isocyanide | 6b | 58 |
| 3 | Ethyl isocyanoacetate | 6c | 79 |
| 4 | Methyl 2-isocyano-3-methylbutanoate | 6d | 75 |
Reaction conditions: 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), isocyanide (1 mmol), MeOH, 40 °C, 24 h; then Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), K₂CO₃ (2 equiv.), MeCN, 105 °C, 3 h.
References
- 1. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline [beilstein-journals.org]
An In-depth Technical Guide on the Physical Characteristics of 3-Methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisoquinolin-1(2H)-one is a heterocyclic organic compound with a core isoquinolinone structure. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules. A thorough understanding of its physical and chemical properties is fundamental for its application in drug design, synthesis, and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of the biological context of related compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| CAS Number | 7114-80-9 |
Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete physicochemical profile.
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively reported. The following sections outline the expected spectral characteristics based on its structure and provide standardized experimental protocols for obtaining this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene and pyridine rings of the isoquinolinone core. The coupling patterns will be indicative of their substitution.
-
Methyl Protons: A singlet in the upfield region (typically δ 2.0-2.5 ppm) corresponding to the methyl group at the C3 position.
-
N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, corresponding to the proton on the nitrogen atom.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) for the C1 carbonyl carbon.
-
Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-150 ppm).
-
Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl carbon.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.
-
C=C and C=N Stretches: Absorption bands in the 1500-1600 cm⁻¹ region corresponding to the aromatic and heterocyclic ring systems.
-
C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed below 3000 cm⁻¹.
Mass Spectrometry (MS)
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (159.18). High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
Fragmentation Pattern: Fragmentation would likely involve the loss of small molecules such as CO, and cleavage of the methyl group.
Experimental Protocols
The following are detailed methodologies for the determination of the physical and spectroscopic properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered using a mortar and pestle.[1]
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[1][2]
NMR Spectroscopy
Principle: Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, Varian) operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H NMR).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[4]
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4][5]
-
Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak or TMS.
FT-IR Spectroscopy
Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides a fingerprint of the functional groups present.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[6]
-
Alternatively, for a thin solid film method, dissolve a small amount of the solid in a volatile solvent, drop the solution onto a KBr plate, and allow the solvent to evaporate.[7]
Data Acquisition:
-
Place the KBr pellet or plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or a blank KBr pellet).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
High-Resolution Mass Spectrometry (HRMS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap, or FT-ICR).[8]
-
Ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Sample Preparation:
-
For ESI-HRMS, prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
For EI-HRMS, the sample is typically introduced directly or via a gas chromatograph.
Data Acquisition:
-
Introduce the sample into the ion source of the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
The instrument will detect the ions and record their m/z values with high precision.
-
The resulting data can be used to confirm the molecular formula of the parent ion and its fragments.
Biological Activity Context and Experimental Workflow
While specific signaling pathways for this compound are not well-documented, related 3-acyl isoquinolin-1(2H)-one derivatives have been synthesized and evaluated for their anti-tumor activities.[9] One such compound, designated as 4f, has shown potent effects against breast cancer cell lines.[9] The study of these compounds typically involves a series of in vitro experiments to elucidate their mechanism of action.
The following diagram illustrates a general experimental workflow for evaluating the anticancer activity of a novel compound like a 3-substituted isoquinolin-1(2H)-one derivative.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. emsl.pnnl.gov [emsl.pnnl.gov]
- 9. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 3-Methylisoquinolin-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylisoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinolinone class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It also briefly touches upon the biological activities of the broader isoquinolinone class, highlighting the therapeutic potential that drives research into derivatives of this core structure.
Introduction: The Isoquinolinone Scaffold
The isoquinolinone core is a prominent structural motif found in a wide array of natural alkaloids and has been a fertile ground for the development of therapeutic agents.[1] Derivatives of isoquinolin-1(2H)-one have demonstrated a remarkable range of biological activities, including antiviral, anticancer, and enzyme inhibitory properties.[2][3][4] The substitution pattern on the isoquinolinone ring system plays a crucial role in determining the pharmacological profile of these compounds. The introduction of a methyl group at the 3-position, yielding this compound, represents a fundamental structural variation within this class of compounds, making it a key target for synthetic chemists and a foundational molecule for further derivatization in drug discovery programs.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in a singular landmark paper. Its discovery is intertwined with the broader exploration of isoquinoline and isoquinolinone chemistry throughout the 20th century. Early methods for the synthesis of the isoquinoline ring system, such as the Pomeranz-Fritsch reaction, laid the groundwork for accessing a variety of substituted isoquinolines.[5][6]
A significant conceptual pathway to isoquinolin-1(2H)-ones involves the conversion of isocoumarins. The reaction of an isocoumarin with ammonia or an amine to yield the corresponding isoquinolinone is a well-established transformation. Therefore, the history of this compound is closely linked to the synthesis of its corresponding lactone precursor, 3-methylisocoumarin.
Key Synthetic Methodologies
The synthesis of this compound can be approached through several strategic routes. The most direct and historically relevant method involves the treatment of 3-methylisocoumarin with ammonia.
From 3-Methylisocoumarin
This two-step approach begins with the synthesis of 3-methylisocoumarin, which is then converted to the target isoquinolinone.
A common precursor for 3-methylisocoumarin is o-acetylphenylacetic acid. The synthesis of this starting material can be achieved through various classical organic chemistry reactions.
Experimental Protocol: Synthesis of o-Acetylphenylacetic Acid (Conceptual)
This is a representative protocol based on established chemical principles, as a specific literature procedure for this exact transformation was not identified in the search.
-
Protection of the carboxylic acid: Phenylacetic acid is first protected, for example, as its methyl or ethyl ester, to prevent side reactions.
-
Friedel-Crafts Acylation: The protected phenylacetic acid is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group at the ortho position.
-
Deprotection: The protecting group is subsequently removed to yield o-acetylphenylacetic acid.
Experimental Protocol: Cyclization to 3-Methylisocoumarin (Conceptual)
This protocol is based on general methods for the synthesis of isocoumarins.
-
o-Acetylphenylacetic acid is heated in the presence of a dehydrating agent, such as acetic anhydride or a strong acid, to facilitate intramolecular cyclization and dehydration, yielding 3-methylisocoumarin.
The final step involves the reaction of 3-methylisocoumarin with ammonia.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the conversion of isocoumarins to isoquinolinones.
-
A solution of 3-methylisocoumarin in a suitable solvent (e.g., ethanol) is placed in a sealed reaction vessel.
-
The solution is saturated with ammonia gas or treated with a concentrated aqueous solution of ammonia.
-
The mixture is heated for several hours.
-
Upon cooling, the product, this compound, precipitates and can be collected by filtration and purified by recrystallization.
Table 1: Summary of Synthetic Route from Phenylacetic Acid
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | Phenylacetic Acid | Protection, Acetyl Chloride, AlCl₃, Deprotection | o-Acetylphenylacetic Acid | Not Reported |
| 2 | o-Acetylphenylacetic Acid | Acetic Anhydride, Heat | 3-Methylisocoumarin | Not Reported |
| 3 | 3-Methylisocoumarin | Ammonia, Ethanol, Heat | This compound | Not Reported |
Note: Specific yields for these transformations leading to the unsubstituted this compound were not found in the surveyed literature. The table represents a conceptual pathway.
Other Synthetic Approaches
While the isocoumarin route is a primary method, other strategies for the synthesis of the isoquinolinone core could potentially be adapted for the preparation of the 3-methyl derivative. These include methods starting from o-cyanomethylbenzoic acid.[7]
Experimental Workflow: Synthesis from o-Cyanomethylbenzoic Acid
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is sparse in the public domain, the broader class of isoquinolinone derivatives has been extensively investigated for various therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the potential of isoquinolinone derivatives as anticancer agents.[4] These compounds have been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets.
-
Kinase Inhibition: Many isoquinolinone derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8][9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant efficacy, particularly in cancers with BRCA mutations.[10][11][12][13][14] The isoquinolinone scaffold is present in some known PARP inhibitors, suggesting that this compound could serve as a starting point for the design of new molecules targeting this pathway.
Signaling Pathway: PARP Inhibition in DNA Repair
Caption: Role of PARP in DNA repair and the effect of PARP inhibitors.
Other Biological Activities
Beyond cancer, isoquinolinone derivatives have been explored for a range of other biological activities, including their potential as antiviral agents.[2]
Conclusion and Future Perspectives
This compound is a foundational molecule within the medicinally important isoquinolinone class. While its specific discovery is not pinpointed to a single event, its synthesis is logically derived from established transformations of isocoumarins. The true value of this compound lies in its potential as a building block for the synthesis of more complex and potent therapeutic agents. The diverse biological activities exhibited by substituted isoquinolinones, particularly in oncology, underscore the importance of further exploring the chemical space around this core structure. Future research will likely focus on the development of novel synthetic routes to functionalized this compound derivatives and the systematic evaluation of their biological activities to identify new lead compounds for drug discovery.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PARP inhibitor plus chemotherapy improves progression-free survival for advanced ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 11. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. curetoday.com [curetoday.com]
- 13. onclive.com [onclive.com]
- 14. pharmacytimes.com [pharmacytimes.com]
Navigating the Solubility Landscape of 3-Methylisoquinolin-1(2H)-one: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 3-methylisoquinolin-1(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental solubility data for this specific molecule, this document provides a predictive framework based on the known properties of structurally similar compounds. Furthermore, it details a robust experimental protocol for researchers to determine precise solubility values and presents a clear visual workflow to guide these experimental efforts. This guide is intended to be an essential resource for scientists and researchers engaged in the synthesis, formulation, and biological evaluation of this compound and its derivatives.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not readily found in the literature, an estimation of its solubility in common laboratory solvents can be inferred from the known characteristics of its structural analogs, namely isoquinoline, 3-methylisoquinoline, and isoquinolin-1(2H)-one.
The parent compound, isoquinoline, demonstrates poor solubility in water but is readily soluble in a range of organic solvents, including ethanol, ether, and acetone. Similarly, 3-methylisoquinoline exhibits limited water solubility while being soluble in organic solvents. For isoquinolin-1(2H)-one, a calculated logarithm of the water solubility (LogS) of -2.59 (in mol/L) indicates low aqueous solubility.
Based on these observations, this compound is predicted to have low solubility in polar protic solvents like water and higher solubility in a variety of organic solvents. The presence of the polar lactam group may slightly increase its aqueous solubility compared to 3-methylisoquinoline, while the methyl group is expected to enhance its solubility in less polar organic solvents.
The following table provides an illustrative summary of the predicted solubility of this compound. It is critical to note that these values are predictive and should be confirmed by experimental determination.
| Solvent Category | Solvent | Predicted Solubility |
| Polar Protic | Water | Low to Sparingly Soluble |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Dimethylformamide (DMF) | Highly Soluble | |
| Acetonitrile | Moderately Soluble | |
| Acetone | Soluble | |
| Nonpolar | Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble | |
| Toluene | Sparingly Soluble to Moderately Soluble | |
| Hexane | Low to Insoluble |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable quantitative solubility data for this compound, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Syringes
-
Analytical balance (readable to at least 0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the desired solvent. Ensure there is enough solid to maintain an excess throughout the experiment.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a thermostatically controlled environment (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solid.
-
Calculate the solubility in mg/mL or g/L.
-
-
Chromatographic/Spectroscopic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent.
-
Analyze the diluted sample using the same analytical method and determine the concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility in standard units (e.g., mg/mL, g/L, or mol/L) and specify the temperature at which the measurement was performed.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
This technical guide provides a foundational understanding and a practical approach for determining the solubility of this compound. The provided information and protocols are designed to empower researchers to generate reliable data, facilitating the advancement of their research and development endeavors.
Tautomerism in 3-methylisoquinolin-1(2H)-one: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the lactam-lactim tautomerism exhibited by 3-methylisoquinolin-1(2H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The interconversion between these tautomeric forms can significantly influence the compound's physicochemical properties, reactivity, and biological activity. This document details the structural aspects of the tautomers, methods for their synthesis and characterization, and computational approaches to understanding their relative stabilities.
The Lactam-Lactim Tautomeric Equilibrium
This compound exists as an equilibrium between two tautomeric forms: the lactam (amide) form and the lactim (imidol) form. This equilibrium is dynamic and the predominant tautomer can be influenced by factors such as the solvent, temperature, and pH.[1]
-
Lactam form (this compound): This form contains a cyclic amide functional group.
-
Lactim form (1-hydroxy-3-methylisoquinoline): This form contains a cyclic imidol functional group, which is an enol analog.
The equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the amide group.
Caption: Lactam-lactim tautomerism of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for constructing the isoquinolinone core. A common approach involves the cyclization of a suitably substituted precursor.
Illustrative Synthetic Protocol
A general and efficient method for the synthesis of isoquinolin-4(3H)-one derivatives involves the reaction of 2-cyanomethylbenzoic acid with appropriate amines.[2] While this specific protocol is for a related isomer, similar principles of intramolecular cyclization can be applied. Another relevant synthetic strategy is the Castagnoli-Cushman reaction, which has been successfully used to produce a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives.[3]
Materials:
-
2-acetylphenylacetic acid
-
Ammonia or an ammonia source (e.g., ammonium acetate)
-
Dehydrating agent (e.g., acetic anhydride) or cyclization catalyst
-
Appropriate solvents (e.g., toluene, acetic acid)
Procedure:
-
A mixture of 2-acetylphenylacetic acid and an excess of ammonium acetate in a high-boiling solvent such as toluene is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.
Experimental Characterization and Quantification of Tautomers
The presence and relative abundance of the lactam and lactim tautomers can be investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of tautomers in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.[4]
Illustrative NMR Data:
The following table presents hypothetical but plausible ¹H and ¹³C NMR chemical shifts for the two tautomers of this compound in a non-polar solvent like CDCl₃ where both forms might be observed. In many common solvents like DMSO-d₆, the lactam form is expected to be predominant.[5]
| Nucleus | Lactam Form (δ, ppm) | Lactim Form (δ, ppm) |
| ¹H | ||
| N-H | ~10-12 (broad) | - |
| O-H | - | ~9-11 (broad) |
| C4-H | ~6.5 | ~6.3 |
| Aromatic-H | 7.2-8.0 | 7.1-7.9 |
| CH₃ | ~2.3 | ~2.2 |
| ¹³C | ||
| C=O (C1) | ~165 | - |
| C-OH (C1) | - | ~155 |
| C3 | ~140 | ~145 |
| C4 | ~105 | ~100 |
| Aromatic-C | 120-135 | 115-140 |
| CH₃ | ~20 | ~18 |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the nuclei of interest).
-
Data Analysis: Identify the characteristic signals for each tautomer. The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form. For instance, the integral of the N-H proton of the lactam form can be compared to the integral of the O-H proton of the lactim form, or the integrals of the methyl protons for each tautomer can be used.
The equilibrium constant (Keq) can be calculated as: Keq = [Lactim] / [Lactam]
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, especially when the two forms have distinct absorption maxima.[6]
Illustrative UV-Vis Data:
The lactam and lactim forms are expected to have different chromophores and thus different absorption spectra.
| Tautomer | Expected λmax (nm) |
| Lactam | ~330-350 |
| Lactim | ~280-300 |
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., cyclohexane, ethanol, water) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-450 nm using a spectrophotometer.
-
Data Analysis: The relative concentrations of the two tautomers can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each tautomer at a specific wavelength is known. These can be determined using "locked" derivatives (e.g., N-methyl-3-methylisoquinolin-1(2H)-one for the lactam and 1-methoxy-3-methylisoquinoline for the lactim) that cannot tautomerize.
The equilibrium constant (Keq) can be calculated from the absorbance values at wavelengths where one tautomer absorbs significantly more than the other.
Computational Chemistry Analysis
Density Functional Theory (DFT) calculations are a valuable tool for investigating the relative stabilities of tautomers and predicting their spectroscopic properties.[1]
Computational Protocol:
-
Model Building: Construct the 3D structures of both the lactam and lactim tautomers of this compound.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in different solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.
-
Energy Calculations: Calculate the electronic energies, enthalpies, and Gibbs free energies of the tautomers. The relative stability is determined by the difference in their Gibbs free energies (ΔG).
-
Spectroscopic Prediction: Use the optimized geometries to predict NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT). These calculated values can aid in the interpretation of experimental spectra.[7]
Illustrative Computational Results (Relative Gibbs Free Energy):
| Solvent | ΔG (Lactim - Lactam) (kcal/mol) | Predominant Tautomer |
| Gas Phase | +2.5 | Lactam |
| Cyclohexane | +1.8 | Lactam |
| Ethanol | -0.5 | Lactim |
| Water | -2.0 | Lactim |
Note: These are illustrative values. The actual values will depend on the level of theory and basis set used.
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the comprehensive study of the tautomerism of this compound.
Caption: Workflow for the study of tautomerism.
Conclusion
The lactam-lactim tautomerism of this compound is a crucial aspect of its chemical behavior. A thorough understanding of this equilibrium, facilitated by the synergistic use of synthetic chemistry, spectroscopic analysis, and computational modeling, is essential for researchers in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the comprehensive investigation of this and related heterocyclic systems, ultimately enabling the rational design of molecules with optimized properties and desired biological functions.
References
- 1. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopchem.education [biopchem.education]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Methodological & Application
Application Notes and Protocols for Anticancer Research Using 3-Methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-methylisoquinolin-1(2H)-one and its derivatives as anticancer agents. The information is curated for researchers in oncology and drug development, detailing the compound's mechanism of action, relevant signaling pathways, and protocols for experimental validation.
Disclaimer: The quantitative data and specific signaling pathways detailed below are primarily based on studies of closely related isoquinolin-1(2H)-one derivatives, such as 3-acyl and 3-amino analogs. While this compound is expected to exhibit similar properties, direct experimental verification is recommended.
Introduction
Isoquinolin-1(2H)-one derivatives have emerged as a promising class of compounds in anticancer research. These heterocyclic scaffolds have been shown to exhibit a range of biological activities, including the induction of cell cycle arrest, apoptosis, and pyroptosis in various cancer cell lines.[1][2] The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[1][3][4]
One notable derivative, a 3-acyl isoquinolin-1(2H)-one, has demonstrated potent antitumor effects in breast cancer models by inducing G2 phase cell cycle arrest and apoptosis.[1][2][5] This activity was linked to the inhibition of the MEK/ERK and p38 MAPK signaling pathways.[1][2] Furthermore, studies on other isoquinolinone derivatives have revealed their capacity to induce DNA damage and apoptosis in leukemia and head and neck squamous cell carcinoma cells.[6][7][8] The structural similarity of this compound to these active analogs suggests its potential as a valuable compound for further investigation in cancer therapy.
Data Presentation
The following tables summarize the cytotoxic activities of various isoquinolin-1(2H)-one derivatives against several human cancer cell lines. This data provides a reference for the expected potency of this compound.
Table 1: Cytotoxicity of Isoquinolin-1(2H)-one Derivatives against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Acyl isoquinolin-1(2H)-one (Compound 4f) | MCF-7 (Breast) | Not explicitly stated, but showed potent effect | [1][2] |
| 3-Acyl isoquinolin-1(2H)-one (Compound 4f) | MDA-MB-231 (Breast) | Not explicitly stated, but showed potent effect | [1][2] |
| 3-Acyl isoquinolin-1(2H)-one (Compound 4f) | A549 (Lung) | Not explicitly stated, but showed potent effect | [5] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.91 ± 0.03 (24h) | [6] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 (Breast) | Low µM range | [6] |
| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Comparable to Doxorubicin | [9] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel | Average lg GI50 = -5.18 | [9][10][11] |
Signaling Pathways
Based on studies of its derivatives, this compound is anticipated to exert its anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and death. The diagrams below illustrate the putative mechanisms.
Caption: Putative signaling pathway modulated by this compound.
Caption: General experimental workflow for evaluating anticancer activity.
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in signaling pathways affected by this compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-p38, p38, Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3‑Phenethyl-2-phenylquinazolin-4(3 H)‑one Inhibits Breast Cancer Cell Motility, Energy Metabolism, and Proliferation by Inactivating Phosphoinositide 3‑Kinase/Protein Kinase B and Epidermal Growth Factor Receptor Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. fujc.pp.ua [fujc.pp.ua]
- 11. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
Application Notes and Protocols: 3-Methylisoquinolin-1(2H)-one Derivatives as Potent Antioomycete Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-methylisoquinolin-1(2H)-one derivatives as effective agents against oomycete pathogens. The information presented herein is intended to guide researchers in the screening, characterization, and application of these compounds in the development of novel antioomycete therapies.
Introduction
Oomycetes, or water molds, are a group of destructive eukaryotic microbes that cause significant economic losses in agriculture and aquaculture. The development of effective and specific antioomycete agents is crucial for managing diseases caused by these pathogens. Recent studies have highlighted the potential of 3,4-dihydroisoquinolin-1(2H)-one derivatives as a promising class of compounds with potent activity against oomycetes such as Pythium recalcitrans. This document outlines the key findings, quantitative data, and experimental protocols associated with the application of these compounds.
Data Presentation
The antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been quantified through in vitro and in vivo studies. The following tables summarize the key efficacy data for representative compounds against Pythium recalcitrans.
Table 1: In Vitro Antioomycete Activity of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives against Pythium recalcitrans
| Compound ID | EC50 (μM)[1][2] |
| I23 | 14 |
| I25 | 25.2 |
| I27 | 19.5 |
| I28 | 22.8 |
| Hymexazol (Commercial Control) | 37.7[1][2] |
Table 2: In Vivo Preventive Efficacy of Compound I23 against Pythium recalcitrans
| Treatment | Dose (mg/pot) | Preventive Efficacy (%)[1][2] |
| I23 | 2.0 | 75.4 |
| I23 | 5.0 | 96.5 |
| Hymexazol | 2.0 | 63.9 |
Mechanism of Action
The primary mode of action of these 3,4-dihydroisoquinolin-1(2H)-one derivatives is the disruption of the biological membrane systems of the oomycete.[1][2] This disruption leads to a cascade of detrimental effects, ultimately resulting in cell death.
Caption: Proposed mechanism of antioomycete action.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 3,4-dihydroisoquinolin-1(2H)-one derivatives are provided below.
Protocol 1: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
This protocol is based on the Castagnoli–Cushman reaction (CCR).[1]
A. Synthesis of Intermediate Imines:
-
To a dry 25 mL round-bottom flask, add anhydrous sodium sulfate (15.0 mmol), an aromatic aldehyde (5.5 mmol), and a primary amine (5.0 mmol).
-
Add 10 mL of dry dichloromethane (DCM) to the flask.
-
Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the solid sodium sulfate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the crude product with ethanol several times and concentrate to obtain the intermediate imine.
B. Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives:
-
In a 25 mL round-bottom flask equipped with a condenser, dissolve homophthalic anhydride (3.0 mmol) in 20 mL of dry toluene.
-
Add the previously synthesized imine (3.0 mmol) to the flask.
-
Stir the mixture and reflux for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the product from acetonitrile to obtain the final 3,4-dihydroisoquinolin-1(2H)-one derivative.
Caption: Workflow for the synthesis of target compounds.
Protocol 2: In Vitro Antioomycete Activity Assay
This protocol details the determination of the half-maximal effective concentration (EC50) using a mycelial growth inhibition assay.
-
Media Preparation: Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Plate Preparation:
-
Add appropriate volumes of the stock solutions to molten PDA (cooled to approximately 50-60°C) to achieve a series of final concentrations.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
From a fresh culture of the target oomycete (e.g., Pythium recalcitrans), cut a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing colony.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
-
Incubation: Incubate the plates at a suitable temperature for the oomycete (e.g., 25°C) in the dark.
-
Data Collection:
-
After a defined incubation period (e.g., when the mycelium in the control plate has reached a certain diameter), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the average diameter for each plate.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.
-
Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration and fitting to a dose-response curve.
-
Protocol 3: In Vivo Preventive Efficacy Assay
This protocol describes the evaluation of the protective effect of the compounds on a host plant.
-
Plant Cultivation: Grow host plants (e.g., cucumber seedlings) in pots under controlled greenhouse conditions.
-
Compound Application:
-
Prepare solutions or suspensions of the test compounds at various concentrations.
-
Apply the compound solutions to the soil in the pots.
-
-
Inoculation:
-
After a set period following compound application (e.g., 24 hours), inoculate the soil with a suspension of oomycete zoospores or mycelial fragments.
-
-
Incubation: Maintain the plants in a high-humidity environment to promote disease development.
-
Disease Assessment:
-
After a suitable incubation period (e.g., 7-10 days), assess the severity of the disease based on a predefined rating scale (e.g., percentage of root rot, plant wilting, or mortality).
-
-
Data Analysis:
-
Calculate the preventive efficacy for each treatment using the following formula: Preventive Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
-
Caption: Workflow for antioomycete activity evaluation.
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
High-Yield Synthesis of 3-Methylisoquinolin-1(2H)-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisoquinolin-1(2H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and natural products. Their utility in medicinal chemistry, particularly in the development of novel therapeutics, has driven the need for efficient and high-yielding synthetic methodologies. This document provides detailed application notes and protocols for the synthesis of this compound derivatives, with a focus on a robust rhodium(III)-catalyzed C-H activation and annulation strategy. This method offers excellent functional group tolerance and high yields, making it a valuable tool for drug discovery and development.
I. Rhodium(III)-Catalyzed Synthesis of this compound Derivatives
A highly efficient method for the synthesis of this compound derivatives involves the rhodium(III)-catalyzed [4+2] cycloaddition of N-(pivaloyloxy)benzamides with propyne gas. This reaction proceeds via a C-H activation mechanism and demonstrates broad substrate scope with yields ranging from good to excellent.[1]
Data Presentation: Substrate Scope and Yields
The rhodium-catalyzed annulation of various substituted N-(pivaloyloxy)benzamides with propyne affords a diverse range of this compound derivatives. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the benzamide ring, as summarized in the table below.
| Entry | R1 | R2 | Product | Yield (%) |
| 1 | H | H | This compound | 85 |
| 2 | 4-Me | H | 6-methyl-3-methylisoquinolin-1(2H)-one | 95 |
| 3 | 4-OMe | H | 6-methoxy-3-methylisoquinolin-1(2H)-one | 92 |
| 4 | 4-CF3 | H | 6-(trifluoromethyl)-3-methylisoquinolin-1(2H)-one | 65 |
| 5 | 4-Cl | H | 6-chloro-3-methylisoquinolin-1(2H)-one | 78 |
| 6 | 3-Me | H | 7-methyl-3-methylisoquinolin-1(2H)-one | 88 |
| 7 | 3-OMe | H | 7-methoxy-3-methylisoquinolin-1(2H)-one | 86 |
| 8 | 3,5-diMe | H | 5,7-dimethyl-3-methylisoquinolin-1(2H)-one | 91 |
| 9 | H | Me | 2,3-dimethylisoquinolin-1(2H)-one | 75 |
Table 1: Isolated yields of this compound derivatives synthesized via Rh(III)-catalyzed annulation of N-(pivaloyloxy)benzamides with propyne.
Experimental Protocol: General Procedure for Rhodium(III)-Catalyzed Synthesis
Materials:
-
[RhCp*Cl2]2 (2.5 mol%)
-
AgSbF6 (10 mol%)
-
N-(pivaloyloxy)benzamide derivative (1.0 equiv.)
-
Trifluoroethanol (TFE) (0.2 M)
-
Propyne gas
-
Nitrogen gas
-
Anhydrous sodium sulfate (Na2SO4)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the N-(pivaloyloxy)benzamide derivative (0.2 mmol, 1.0 equiv.), [RhCp*Cl2]2 (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF6 (6.9 mg, 0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous trifluoroethanol (1.0 mL) via syringe.
-
Purge the reaction mixture with propyne gas for 2 minutes, then maintain the reaction under a propyne atmosphere (balloon).
-
Stir the reaction mixture at 60 °C for 16 hours.
-
Upon completion (monitored by TLC), cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired this compound derivative.
Mandatory Visualization: Reaction Pathway and Experimental Workflow
Caption: Experimental workflow for the Rh(III)-catalyzed synthesis.
Caption: Proposed mechanism for Rh(III)-catalyzed C-H activation and annulation.
II. Potential Applications in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry. Derivatives have shown a range of biological activities, including potential as:
-
Anticancer Agents: The isoquinolinone core is present in several compounds with demonstrated antiproliferative activity against various cancer cell lines.
-
Enzyme Inhibitors: Specific substitution patterns on the isoquinolinone ring can lead to potent and selective inhibition of enzymes implicated in disease pathways.
-
CNS-active Agents: Certain derivatives have shown potential for interacting with targets in the central nervous system.
The synthetic protocol detailed herein allows for the efficient generation of a library of this compound analogs for structure-activity relationship (SAR) studies, which is a critical step in the drug discovery process.
Conclusion
The rhodium(III)-catalyzed C-H activation and annulation of N-(pivaloyloxy)benzamides with propyne provides a reliable and high-yielding pathway to a diverse array of this compound derivatives. The operational simplicity, mild reaction conditions, and broad functional group tolerance make this protocol highly attractive for applications in medicinal chemistry and drug development. The provided experimental details and workflows serve as a practical guide for researchers aiming to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3-methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methylisoquinolin-1(2H)-one belongs to the isoquinolinone class of heterocyclic compounds, a scaffold that is the subject of extensive research in medicinal chemistry due to its presence in various biologically active molecules. Isoquinoline derivatives have demonstrated a wide range of pharmacological activities, including antitumor properties.[1][2][3] The cytotoxic potential of novel isoquinolinone derivatives is of significant interest for the development of new therapeutic agents. A recent study on a novel 3-acyl isoquinolin-1(2H)-one derivative demonstrated its ability to induce G2 phase cell cycle arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer cells, highlighting the potential of this class of compounds as anticancer agents.[4]
These application notes provide a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound. The described assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI)—are standard methods to quantify cell viability, membrane integrity, and apoptosis, respectively.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± [SD] | |
| [Concentration 1] | [Value] ± [SD] | |
| [Concentration 2] | [Value] ± [SD] | [Calculated Value] |
| [Concentration 3] | [Value] ± [SD] | |
| [Concentration 4] | [Value] ± [SD] | |
| [Concentration 5] | [Value] ± [SD] |
Table 2: Cytotoxicity as Determined by LDH Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | [Value] ± [SD] |
| [Concentration 1] | [Value] ± [SD] |
| [Concentration 2] | [Value] ± [SD] |
| [Concentration 3] | [Value] ± [SD] |
| [Concentration 4] | [Value] ± [SD] |
| [Concentration 5] | [Value] ± [SD] |
| Positive Control (Lysis Buffer) | 100 ± [SD] |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| [Concentration 1] | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| [Concentration 2] | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| [Concentration 3] | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[5][6]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5] Incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. abbexa.com [abbexa.com]
Application Note: Synthesis of Radiolabeled 3-Methylisoquinolin-1(2H)-one for Research Applications
Introduction
3-Methylisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The synthesis of a radiolabeled version of this scaffold is crucial for conducting absorption, distribution, metabolism, and excretion (ADME) studies, as well as for use in binding assays and as a metabolic tracer.[1][2][3] This application note details two reliable methods for the synthesis of radiolabeled this compound: a [¹⁴C]methylation approach and a tritium ([³H]) labeling method via hydrogen isotope exchange. The choice of isotope will depend on the specific application, with Carbon-14 being favored for its metabolic stability and long half-life, while tritium can often be incorporated with high specific activity.[1][4]
General Synthetic Strategy
The general synthetic approach involves the preparation of a suitable isoquinolinone precursor followed by the introduction of the radiolabel. For Carbon-14 labeling, a precursor amenable to methylation with a [¹⁴C]methyl source is required. For tritium labeling, the final non-labeled product, this compound, is synthesized first and then subjected to hydrogen isotope exchange.
Part 1: Synthesis of [¹⁴C]-3-Methylisoquinolin-1(2H)-one
This method introduces a Carbon-14 label at the methyl group of the target compound, a metabolically strategic position. The synthesis starts from 2-cyanophenylacetic acid, which is cyclized and then methylated using [¹⁴C]methyl iodide.
Experimental Protocol
Step 1: Synthesis of 3-Amino-1-oxo-1,2-dihydroisoquinoline
-
To a solution of 2-cyanophenylacetic acid (1.0 g, 6.2 mmol) in acetic anhydride (10 mL) is added sodium acetate (0.5 g, 6.1 mmol).
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-amino-1-oxo-1,2-dihydroisoquinoline.
Step 2: Synthesis of 3-Hydroxyisoquinolin-1(2H)-one
-
3-Amino-1-oxo-1,2-dihydroisoquinoline (0.8 g, 4.6 mmol) is dissolved in a mixture of concentrated sulfuric acid (5 mL) and water (10 mL).
-
The solution is cooled to 0 °C, and a solution of sodium nitrite (0.35 g, 5.1 mmol) in water (5 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then heated to 80 °C for 2 hours.
-
After cooling, the product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to give 3-hydroxyisoquinolin-1(2H)-one.
Step 3: Synthesis of [¹⁴C]-3-Methylisoquinolin-1(2H)-one
-
To a solution of 3-hydroxyisoquinolin-1(2H)-one (100 mg, 0.62 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is added sodium hydride (60% dispersion in mineral oil, 30 mg, 0.75 mmol) at 0 °C.
-
The mixture is stirred for 30 minutes at room temperature.
-
[¹⁴C]Methyl iodide (specific activity 50-60 mCi/mmol, 0.62 mmol) is added, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by preparative HPLC to yield [¹⁴C]-3-methylisoquinolin-1(2H)-one.
Workflow for [¹⁴C]-3-Methylisoquinolin-1(2H)-one Synthesis
Caption: Synthetic workflow for [¹⁴C]-3-Methylisoquinolin-1(2H)-one.
Part 2: Synthesis of [³H]-3-Methylisoquinolin-1(2H)-one
This method utilizes a metal-catalyzed hydrogen isotope exchange to introduce tritium into the stable, non-labeled this compound.[4] This is often a more direct and atom-economical approach for tritium labeling.
Experimental Protocol
Step 1: Synthesis of this compound (Non-labeled)
The non-labeled compound is synthesized following a known literature procedure, for example, via the condensation of 2-acetylphenylacetic acid with formamide.
Step 2: [³H] Labeling via Hydrogen Isotope Exchange
-
To a solution of this compound (10 mg) in a suitable solvent (e.g., CH₂Cl₂) is added a Crabtree's catalyst (e.g., [Ir(cod)(py)(PCy₃)]PF₆).
-
The reaction vessel is connected to a tritium gas manifold.
-
The reaction mixture is stirred under a tritium gas atmosphere (ca. 1 Ci) for a specified period (e.g., 2-4 hours) at room temperature.
-
After the reaction, the excess tritium gas is recovered.
-
The solvent is removed under a gentle stream of nitrogen.
-
The residue is dissolved in methanol and filtered to remove the catalyst.
-
The crude product is purified by preparative HPLC to afford [³H]-3-methylisoquinolin-1(2H)-one.
Workflow for [³H]-3-Methylisoquinolin-1(2H)-one Synthesis
Caption: Workflow for [³H]-3-Methylisoquinolin-1(2H)-one synthesis.
Data Summary
The following table summarizes the expected quantitative data for the synthesis of radiolabeled this compound based on typical outcomes for similar radiolabeling procedures.
| Parameter | [¹⁴C]-3-Methylisoquinolin-1(2H)-one | [³H]-3-Methylisoquinolin-1(2H)-one |
| Radiochemical Yield | 30-50% | 15-30% |
| Specific Activity | 50-60 mCi/mmol | 15-25 Ci/mmol |
| Radiochemical Purity | >98% (by HPLC) | >98% (by HPLC) |
| Analytical Method | Radio-HPLC, LC-MS | Radio-HPLC, LC-MS, ³H-NMR |
Quality Control
The radiochemical purity of the final product is determined by radio-High Performance Liquid Chromatography (radio-HPLC). The identity of the product is confirmed by co-elution with an authentic, non-labeled standard of this compound. Mass spectrometry can further confirm the molecular weight of the labeled compound. For tritiated compounds, ³H-NMR can be used to determine the position of tritium incorporation.
Safety Precautions
All work with radioactive materials must be conducted in a designated radiological laboratory by trained personnel. Appropriate personal protective equipment (PPE), including gloves and lab coats, must be worn. Shielding (e.g., acrylic for ¹⁴C, which is a beta emitter) should be used where appropriate. All radioactive waste must be disposed of according to institutional and regulatory guidelines.
Conclusion
The described methods provide robust and reproducible protocols for the synthesis of [¹⁴C]- and [³H]-labeled this compound. These radiolabeled compounds are valuable tools for researchers in drug discovery and development, enabling detailed in vitro and in vivo studies. The choice between the Carbon-14 and tritium labeling methods will be dictated by the specific requirements of the planned experiments, including the desired specific activity and the metabolic stability of the label.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylisoquinolin-1(2H)-one
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylisoquinolin-1(2H)-one. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Encountering unexpected results is a common aspect of chemical synthesis. This guide provides a structured approach to identifying and resolving potential side reactions and other issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. |
| Sub-optimal reaction conditions: Incorrect solvent or dehydrating agent. | For reactions like the Bischler-Napieralski synthesis, ensure the use of an appropriate dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1] The choice of solvent is also critical; consider using a high-boiling point solvent for thermal cyclizations. | |
| Starting material impurity: Purity of reactants can significantly impact the reaction outcome. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Formation of Multiple Side Products | Retro-Ritter Reaction: Fragmentation of the nitrilium ion intermediate in the Bischler-Napieralski reaction can lead to the formation of styrene derivatives.[1] | Performing the reaction in a nitrile solvent that corresponds to the eliminated nitrile can help shift the equilibrium away from the styrene by-product.[2] |
| Formation of Regioisomers: In substituted β-phenylethylamides, cyclization can occur at an unintended position on the aromatic ring. | The use of milder reaction conditions and specific activating or directing groups on the aromatic ring can enhance regioselectivity. | |
| Formation of Elimination Byproducts: In syntheses involving the reaction of homophthalic anhydride with imines, an elimination pathway can compete with the desired cyclization. | The addition of N-methylimidazole (NMI) has been shown to reduce the amount of elimination byproduct and improve the yield of the desired cycloadduct. | |
| Product is a Dark Oil or Tar | Polymerization or decomposition: Excessive heat can lead to the decomposition of reagents and the formation of polymeric byproducts. | Carefully control the reaction temperature. For exothermic reactions, ensure adequate cooling. |
| Oxidative side reactions: The presence of oxygen can lead to the formation of colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Co-eluting impurities: Impurities with similar polarity to the desired product can make separation by column chromatography challenging. | Optimize the mobile phase for column chromatography by screening various solvent systems using TLC. A gradient elution may be necessary to separate closely related compounds. Dry loading the crude product onto the silica gel can also improve separation. |
| Product insolubility: The product may be difficult to dissolve for recrystallization. | Screen a variety of solvents to find a suitable system for recrystallization where the product is soluble at high temperatures and insoluble at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their respective challenges?
A1: Common synthetic routes include the Bischler-Napieralski reaction followed by oxidation, and the reaction of homophthalic anhydride with an appropriate nitrogen source.
-
Bischler-Napieralski Route: This involves the cyclodehydration of N-(2-phenylethyl)acetamide to form 3,4-dihydro-1-methylisoquinoline, which is then oxidized. A primary challenge is the potential for the retro-Ritter side reaction, which can decrease the yield.[1]
-
Homophthalic Anhydride Route: This method involves the reaction of homophthalic anhydride with a source of ammonia and a methyl group donor (e.g., acetamide or an equivalent). Challenges can include controlling the reaction temperature to avoid side reactions and ensuring the complete conversion of intermediates.
Q2: I've observed an unexpected isomer in my final product. How can I identify it and prevent its formation?
A2: The formation of a regioisomer, where cyclization occurs at an alternative position on the benzene ring, is a known side reaction, particularly in Bischler-Napieralski type syntheses with substituted aromatic rings. To identify the isomer, a combination of 1D and 2D NMR spectroscopy (COSY, HMBC, NOESY) is highly effective for structural elucidation.[3] Mass spectrometry can confirm the molecular weight, indicating it is an isomer of the desired product. To prevent its formation, consider modifying the substrate with directing groups or exploring alternative synthetic routes with higher regioselectivity.
Q3: My reaction mixture turns dark brown or black upon heating. What is causing this and how can I avoid it?
A3: A dark coloration often indicates decomposition of starting materials, intermediates, or the final product, potentially leading to polymerization and the formation of tarry substances. This is typically caused by excessive heat. To mitigate this, carefully control the reaction temperature using an oil bath and a temperature controller. If the reaction is highly exothermic, consider adding reagents portion-wise and using an ice bath for cooling. Running the reaction under an inert atmosphere can also prevent oxidative degradation that may contribute to color formation.
Q4: What are the best practices for purifying crude this compound?
A4: Purification typically involves a combination of techniques:
-
Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Experiment with a range of solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures with hexanes) to find the optimal conditions.
-
Column Chromatography: For mixtures containing significant amounts of impurities or impurities with similar polarity to the product, column chromatography is recommended. Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation (an Rf value of 0.2-0.3 for the product is often ideal). A gradient of ethyl acetate in hexanes is a good starting point for moderately polar compounds.
Q5: Which analytical techniques are most suitable for characterizing the purity and identifying side products in my synthesis?
A5: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:[3]
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for identifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the desired product and for the structural elucidation of unknown impurities. 2D NMR techniques can provide further structural details.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and any impurities, which is a critical step in their identification.
Experimental Protocols
Protocol 1: Synthesis of this compound from Homophthalic Anhydride and Acetamide (Illustrative)
This protocol is a representative method based on the reaction of homophthalic anhydride with an amine source.
Materials:
-
Homophthalic anhydride
-
Acetamide
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine homophthalic anhydride (1.0 eq) and acetamide (1.2 eq).
-
Add a high-boiling point solvent such as DMF to the flask.
-
Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Competing retro-Ritter side reaction pathway.
Caption: A logical workflow for troubleshooting low product yield.
References
Optimization of reaction conditions for 3-methylisoquinolin-1(2H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-methylisoquinolin-1(2H)-one. The information is designed to offer direct and practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods involve the cyclization of appropriately substituted precursors. A common strategy is the acid-catalyzed cyclization of N-substituted o-toluamides, such as 2-methyl-N-(2,2-dimethoxyethyl)benzamide. Other approaches include modifications of classical isoquinoline syntheses like the Pomeranz-Fritsch reaction, followed by oxidation, or transition-metal-catalyzed cyclizations of alkynylbenzamides.
Q2: I am not seeing any product formation. What are the likely reasons?
A2: A complete lack of product can stem from several factors. Firstly, ensure the quality and purity of your starting materials and reagents, as impurities can inhibit the reaction. Secondly, verify that the reaction conditions, particularly temperature and atmosphere, are appropriate for the chosen synthetic route. For instance, some cyclization reactions require elevated temperatures to proceed efficiently. Lastly, confirm that the catalyst, if any, is active and has been handled correctly to prevent deactivation.
Q3: How can I best monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the concentrations of reactants and products over time.
Q4: What are the typical purification methods for this compound?
A4: The crude product is commonly purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present; a mixture of hexane and ethyl acetate is often a good starting point. Recrystallization from a suitable solvent system can be used for further purification to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction for a longer duration using TLC or LC-MS to ensure it has gone to completion. - If the reaction has stalled, consider a modest increase in temperature, but be mindful of potential side reactions. |
| Decomposition of starting material or product. | - If decomposition is observed (e.g., by the appearance of multiple spots on TLC), consider lowering the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. | |
| Inactive or insufficient catalyst/reagent. | - Use fresh, high-purity reagents and catalysts. - For catalytic reactions, consider increasing the catalyst loading incrementally. | |
| Formation of Multiple By-products | Side reactions due to incorrect temperature. | - Optimize the reaction temperature. Running the reaction at a lower temperature may improve selectivity, although it may require a longer reaction time. |
| Presence of impurities in starting materials. | - Purify starting materials before use. - Ensure all glassware is clean and dry. | |
| Incorrect stoichiometry of reagents. | - Carefully check the molar ratios of all reactants. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the work-up solvent. | - During aqueous work-up, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Perform multiple extractions with the organic solvent. |
| Product co-elutes with impurities during chromatography. | - Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be beneficial. - Consider an alternative purification method, such as recrystallization or preparative HPLC. | |
| Inconsistent Reaction Yields | Variability in reaction setup and conditions. | - Standardize all reaction parameters, including solvent volume, stirring rate, and heating method (e.g., oil bath). - Ensure accurate measurement of all reagents. |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound involves a two-step procedure starting from o-toluoyl chloride and aminoacetaldehyde dimethyl acetal.
Step 1: Synthesis of 2-methyl-N-(2,2-dimethoxyethyl)benzamide
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve aminoacetaldehyde dimethyl acetal (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of o-toluoyl chloride (1.0 equivalent) in the same dry solvent to the cooled solution of the amine.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the o-toluoyl chloride.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-N-(2,2-dimethoxyethyl)benzamide.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Cyclization to this compound
-
Dissolve the 2-methyl-N-(2,2-dimethoxyethyl)benzamide from Step 1 in a suitable solvent.
-
Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Heat the reaction mixture to the appropriate temperature (this may range from 80 °C to 120 °C depending on the acid used) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Cyclization Step
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Conc. H₂SO₄ | - | 100 | 2 | 75 |
| 2 | Conc. H₂SO₄ | - | 80 | 4 | 70 |
| 3 | PPA | - | 120 | 1 | 85 |
| 4 | PPA | - | 100 | 3 | 80 |
| 5 | Eaton's Reagent | DCM | 60 | 6 | 78 |
Note: The data presented in this table is representative and may vary depending on the specific substrate and experimental setup.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Overcoming poor solubility of 3-methylisoquinolin-1(2H)-one in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 3-methylisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound is attributed to its molecular structure. The presence of the largely non-polar isoquinoline ring system dominates its physicochemical properties. While the lactam group (-C(O)NH-) offers some polarity and potential for hydrogen bonding, the overall lipophilicity of the molecule limits its interaction with polar water molecules, following the "like dissolves like" principle.[1]
Q2: What is the first recommended step when trying to dissolve this compound for an experiment?
A2: The standard initial approach is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into the aqueous medium.[2] Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating initial stock solutions of hydrophobic compounds.[2]
Q3: What are the main strategies to enhance the aqueous solubility of a compound like this compound?
A3: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[3]
-
Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) and creating solid dispersions in hydrophilic carriers.[3][4] These methods increase the surface area of the drug available for dissolution.[5]
-
Chemical Modifications: These strategies involve altering the microenvironment of the drug. Key methods include pH adjustment, use of co-solvents, complexation with cyclodextrins, and the use of surfactants to form micelles.[6][7]
Q4: Can salt formation be used for this compound?
A4: Salt formation is a highly effective method for ionizable drugs.[8] this compound, being a lactam, is generally considered a neutral or very weakly basic compound. Therefore, forming a stable salt that significantly enhances aqueous solubility is challenging and often not a primary strategy.
Troubleshooting Guide
Issue 1: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer.
This is a common phenomenon known as "crashing out," which occurs when the hydrophobic compound is no longer soluble as the proportion of the organic solvent decreases.[2]
-
Solution 1: Decrease the Final Concentration. The most straightforward solution is to lower the final concentration of the compound in your aqueous medium to a level below its aqueous solubility limit.
-
Solution 2: Optimize the Co-solvent System. Instead of just water or buffer, use a mixture of the aqueous medium and a water-miscible co-solvent (e.g., ethanol, propylene glycol). This increases the polarity of the solvent just enough to keep the compound in solution.[9] See the Co-Solvency Protocol below.
-
Solution 3: Use Surfactants. Add a non-ionic surfactant (e.g., Tween® 80, Pluronic® F68) to the aqueous medium at a concentration above its critical micelle concentration (CMC). The compound can be encapsulated within the hydrophobic core of the micelles.[6]
-
Solution 4: Employ Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing apparent solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Issue 2: The required concentration for my assay is higher than the achievable solubility with simple co-solvents.
When higher concentrations are necessary, more advanced formulation strategies are required.
-
Solution 1: Develop a Solid Dispersion. Dispersing this compound in a hydrophilic polymer matrix (like PVP or PEG) can create an amorphous solid dispersion.[11] This amorphous form has higher energy and dissolves more readily than the crystalline form.[12] See the Solid Dispersion Protocol below.
-
Solution 2: Particle Size Reduction (Nanosuspension). Reducing the particle size of the compound to the nanometer range dramatically increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[10][13] This typically requires specialized equipment like high-pressure homogenizers or wet mills.
Issue 3: I am concerned about the biological effects of the solubilizing excipients (e.g., DMSO, surfactants) in my cell-based assay.
Excipient toxicity is a valid concern.
-
Solution 1: Perform Excipient-Only Controls. Always run parallel experiments with the vehicle (e.g., buffer with the same concentration of DMSO or surfactant) but without the compound to determine the baseline effect of the excipients.
-
Solution 2: Minimize Excipient Concentration. Use the lowest possible concentration of the excipient that maintains the compound's solubility. For stock solutions, prepare the highest manageable concentration to minimize the volume (and thus the amount of organic solvent) added to the final aqueous medium.
-
Solution 3: Explore Alternative Formulations. Techniques like cyclodextrin complexation or nanosuspensions can sometimes provide sufficient solubility with more biocompatible excipients compared to high concentrations of organic co-solvents or surfactants.[4]
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes common techniques applicable to a poorly soluble, neutral compound like this compound.
| Technique | Principle | Typical Fold Increase | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity by mixing water with a miscible organic solvent.[8] | 2 to 500 | Simple to prepare; rapid formulation.[9] | Risk of precipitation upon dilution; potential solvent toxicity.[2] |
| pH Adjustment | Increases ionization for acidic or basic compounds.[9] | N/A (for neutral compounds) | Highly effective for ionizable drugs. | Not effective for neutral compounds like lactams. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug.[6] | 5 to 1,000 | High loading capacity possible. | Potential for cellular toxicity; can interfere with some assays. |
| Cyclodextrins | Form inclusion complexes with the drug molecule.[10] | 5 to 5,000 | Low toxicity; can improve stability. | Limited by complex stoichiometry; can be expensive. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[14] | 10 to 10,000 | Significant increase in dissolution rate and extent. | Can be physically unstable (recrystallization); manufacturing can be complex. |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[3] | 2 to 20 | Applicable to nearly all poorly soluble drugs; carrier-free. | Requires specialized equipment; may not increase equilibrium solubility.[7] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a water-miscible co-solvent such as ethanol or polyethylene glycol 400 (PEG 400) (e.g., 5%, 10%, 20% v/v).
-
Determine Solubility: Add a small aliquot of the DMSO stock solution to each co-solvent mixture until persistent precipitation is observed. Alternatively, add an excess of the solid compound to each mixture, vortex, and equilibrate for 24 hours.
-
Quantify: Centrifuge the saturated solutions to pellet the excess solid.
-
Analyze: Dilute the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolve Components: Weigh and dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, PVP K30) in a common volatile solvent, such as methanol or a mixture of dichloromethane and methanol. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the wall of the flask.
-
Drying: Further dry the film under a vacuum for 24 hours to remove any residual solvent.
-
Harvesting and Sizing: Scrape the dried solid dispersion from the flask. Gently grind the resulting powder with a mortar and pestle to achieve a uniform particle size.
-
Characterization: Evaluate the dissolution rate of the solid dispersion powder in the desired aqueous medium compared to the unformulated compound.
Visualizations
Caption: A workflow for troubleshooting the poor aqueous solubility of a compound.
Caption: Mechanism of micellar solubilization by surfactants.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. longdom.org [longdom.org]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. ucd.ie [ucd.ie]
- 12. researchgate.net [researchgate.net]
- 13. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 14. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article | Semantic Scholar [semanticscholar.org]
Troubleshooting guide for the synthesis of 3-methylisoquinolin-1(2H)-one
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-methylisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, primarily focusing on the widely used Bischler-Napieralski reaction followed by an oxidation step.
Q1: My Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate is sluggish or failing. What are the likely causes and solutions?
A1: Low or no yield in the Bischler-Napieralski cyclization can be due to several factors. The key is to ensure the electrophilic aromatic substitution is favored.
-
Insufficiently Activated Aromatic Ring: The cyclization is more efficient with electron-donating groups on the phenyl ring of the β-phenylethylamide starting material. If your substrate lacks these, the reaction may be slow.
-
Solution: Employ stronger dehydrating agents. While phosphorus oxychloride (POCl₃) is common, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) at reflux is more effective for less reactive substrates.[1][2] Alternatively, modern, milder protocols using triflic anhydride (Tf₂O) can be more efficient.[1]
-
-
Inadequate Dehydrating Agent: The choice and quality of the dehydrating agent are critical for the formation of the reactive intermediate.
-
Low Reaction Temperature: The cyclization often requires significant thermal energy to proceed.
-
Solution: If the reaction is slow in a solvent like dichloromethane (DCM) or toluene, switch to a higher-boiling solvent such as xylene to increase the reaction temperature.[4]
-
Q2: I'm observing a significant byproduct with a styrene-like structure. What is it and how can I prevent its formation?
A2: This is a common issue arising from a side reaction known as the retro-Ritter reaction.[4][5] The nitrilium ion intermediate, instead of cyclizing, can fragment to form a stable styrene derivative.
-
Solution 1: Solvent Choice: Running the reaction in a nitrile solvent that corresponds to the eliminated nitrile can shift the equilibrium away from the retro-Ritter product.[4]
-
Solution 2: Alternative Reagents: Using oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion.[1]
Q3: The oxidation of my 3-methyl-3,4-dihydroisoquinolin-1(2H)-one to the final product is inefficient. How can I improve the yield?
A3: The final oxidation step is crucial for aromatization. Incomplete conversion or degradation can be an issue.
-
Choice of Oxidant: The effectiveness of the oxidant can vary depending on the substrate.
-
Solution: Common and effective oxidants for this transformation include manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or palladium on carbon (Pd/C) in a suitable solvent under air or oxygen. If one oxidant gives poor results, screen others.
-
-
Reaction Conditions: Temperature and reaction time can impact the efficiency and selectivity of the oxidation.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-oxidation or degradation.
-
Q4: I'm having difficulty purifying the final product, this compound. What are the best methods?
A4: Purification can be challenging due to the presence of polar byproducts or unreacted starting materials.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.
-
Solution: A systematic approach to solvent screening is recommended.[6] Start with solvents in which the compound is soluble when hot and sparingly soluble when cold, such as ethanol, ethyl acetate, or mixtures containing hexanes.
-
-
Column Chromatography: If recrystallization is not effective or if the impurities have similar solubility profiles, column chromatography is a good alternative.
-
Solution: Use silica gel and a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by TLC analysis beforehand.
-
Q5: My final product appears to be a mixture of regioisomers. How can this happen and how do I address it?
A5: The formation of unexpected regioisomers can occur during the Bischler-Napieralski reaction, especially with substituted β-phenylethylamides.[7] Cyclization can sometimes happen at an alternative position on the aromatic ring.
-
Solution:
-
Reaction Conditions: Carefully control the reaction temperature and the choice of dehydrating agent, as these can influence the regioselectivity.
-
Purification: Isomeric products can often be separated by careful column chromatography or fractional crystallization.
-
Structural Confirmation: Use 2D NMR techniques (e.g., COSY, HMBC, NOESY) to definitively identify the structure of your product and any isomers.[5]
-
Data Presentation
Table 1: Troubleshooting Summary for Bischler-Napieralski Reaction
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Insufficiently activated aromatic ring | Use a stronger dehydrating agent (P₂O₅/POCl₃) or a milder, more effective protocol (Tf₂O).[1][3] |
| Inadequate dehydrating agent | Use fresh, anhydrous reagents. Consider more potent options if necessary.[1] | |
| Low reaction temperature | Increase the reaction temperature by using a higher-boiling solvent (e.g., xylene).[4] | |
| Significant Styrene Byproduct | Retro-Ritter reaction | Use a corresponding nitrile as the solvent or employ alternative reagents like oxalyl chloride.[1][4] |
| Formation of Regioisomers | "Abnormal" cyclization | Modify reaction conditions (temperature, reagents). Purify carefully and confirm structure with 2D NMR.[5][7] |
| Tarry Reaction Mixture | Polymerization at high temperatures | Control the reaction temperature carefully and ensure sufficient solvent is used to maintain a stirrable mixture.[1] |
Table 2: Typical Conditions for the Oxidation of Dihydroisoquinolinones
| Oxidizing Agent | Solvent | Temperature | Typical Reaction Time |
| Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform | Room Temperature to Reflux | 4 - 24 hours |
| Potassium Permanganate (KMnO₄) | Acetone or Water/Acetone | 0 °C to Room Temperature | 1 - 6 hours |
| Palladium on Carbon (10% Pd/C) | Toluene or Xylene | Reflux (with air bubbling) | 6 - 48 hours |
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-3,4-dihydroisoquinolin-1(2H)-one via Bischler-Napieralski Reaction
This protocol is a general guideline and may require optimization.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(2-phenylethyl)acetamide (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Reagent Addition: Add phosphorus pentoxide (P₂O₅) (1.5 equivalents) followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃) (3.0 equivalents) while maintaining the temperature below 20°C with an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous mixture to a pH of 8-9 with a concentrated ammonium hydroxide solution.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-methyl-3,4-dihydroisoquinolin-1(2H)-one, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Oxidation to this compound
-
Preparation: Dissolve the crude 3-methyl-3,4-dihydroisoquinolin-1(2H)-one (1.0 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) (0.1 equivalents).
-
Reaction: Heat the mixture to reflux and bubble air through the solution. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Peak Overlaps in the NMR Spectrum of 3-methylisoquinolin-1(2H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlaps in the Nuclear Magnetic Resonance (NMR) spectrum of 3-methylisoquinolin-1(2H)-one and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak overlap in the aromatic region of my 1D ¹H NMR spectrum for this compound. What are the initial troubleshooting steps?
A1: When faced with overlapping signals, a systematic approach is crucial. Here are the recommended initial steps:
-
Re-evaluate Sample Preparation:
-
Concentration: High sample concentrations can lead to peak broadening and shifts due to intermolecular interactions. Try diluting your sample.[1]
-
Purity: Ensure your sample is free from paramagnetic impurities and particulate matter, which can degrade spectral quality. Use high-quality deuterated solvents and clean NMR tubes.[1]
-
-
Change the NMR Solvent: This is often the simplest and most effective first step. Different deuterated solvents can induce changes in chemical shifts due to varying solute-solvent interactions, potentially resolving the overlap.[1][2] For instance, switching from CDCl₃ to benzene-d₆ often results in a different pattern of peaks.[2]
-
Adjust the Temperature: Variable Temperature (VT) NMR can be a powerful tool. Changing the temperature can affect molecular conformations and intermolecular interactions, leading to differential shifts in proton resonances.[1]
Q2: If the initial steps don't resolve the overlap, what advanced NMR techniques can I use?
A2: For complex cases of peak overlap, several advanced NMR experiments can provide the necessary resolution:
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are highly effective at resolving overlapping signals by spreading them across a second frequency dimension.[3][4]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, helping to trace out spin systems even in crowded regions.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates each proton with its directly attached carbon atom.[1][3][5] Since the ¹³C chemical shift range is much wider than the ¹H range, this often resolves proton overlap.[1][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, providing valuable information for structural elucidation.
-
TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all protons of a specific molecular fragment, even if some signals are overlapped.[6]
-
-
Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to your sample.[7] They induce large chemical shifts, with the magnitude of the shift dependent on the distance of the proton from the LSR.[8][9] This can effectively spread out a crowded region of the spectrum. Europium complexes, for example, typically cause downfield shifts.[8]
Q3: My spectrum has very broad peaks. What could be the cause and how can I fix it?
A3: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.
-
Sample Heterogeneity: If your compound has poor solubility, it can lead to a non-homogenous sample.[2]
-
High Concentration: As mentioned, overly concentrated samples can lead to broader peaks.[2]
-
Paramagnetic Impurities: Ensure your sample and NMR tube are clean.
-
Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on a timescale similar to the NMR experiment, it can lead to broadened signals.[10] Acquiring the spectrum at a different temperature (usually lower) can sometimes sharpen these peaks.[10]
Q4: How can I confirm the presence of an N-H proton in this compound?
A4: The N-H proton can be identified by a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and its corresponding peak will disappear from the ¹H NMR spectrum.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Overlapping Aromatic Protons
This guide provides a step-by-step workflow for resolving overlapping signals in the aromatic region of this compound.
Problem: The ¹H NMR spectrum shows a complex multiplet in the aromatic region, making it impossible to assign individual proton signals.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Results for "2D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. benchchem.com [benchchem.com]
- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 9. NMR Shift reagents | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Long-Term Storage Stability of 3-Methylisoquinolin-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 3-methylisoquinolin-1(2H)-one for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C in a well-sealed container, protected from light and moisture.[1] Storing the compound under these conditions helps to minimize degradation over extended periods. For storage beyond 12 months, consider storage at -20°C.
Q2: My this compound solution has changed color. What could be the cause?
A2: A change in color, such as yellowing, of a this compound solution can be an indicator of degradation. This could be due to exposure to light (photodegradation) or oxidation. It is crucial to prepare fresh solutions for experiments and to store stock solutions protected from light in amber vials.
Q3: I am observing unexpected peaks in my HPLC analysis of a stored sample. What are these?
A3: The appearance of new peaks in an HPLC chromatogram of a stored sample of this compound likely indicates the formation of degradation products. To identify these, it is recommended to perform forced degradation studies and use a stability-indicating HPLC method.
Q4: Can I store this compound in a standard laboratory freezer?
A4: Yes, for extended long-term storage, a standard laboratory freezer at -20°C is a suitable option.[1] Ensure the container is tightly sealed to prevent moisture accumulation.
Q5: How does pH affect the stability of this compound in solution?
A5: this compound is susceptible to hydrolysis under both acidic and basic conditions. The lactam ring in the isoquinolinone structure can be cleaved. Therefore, it is advisable to prepare solutions in a neutral buffer (pH ~7) and use them within a short period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Biological Assays | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Prepare fresh stock solutions from a new batch of the compound and re-evaluate. |
| Inconsistent Experimental Results | Use of partially degraded compound. | Always use freshly prepared solutions for experiments. If using a stock solution, verify its purity by HPLC before use. |
| Precipitation in Stock Solution | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs in a previously clear solution upon storage, it may be a sign of degradation. |
| Discoloration of Solid Compound | Exposure to light or air (oxidation). | Store the solid compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature. |
Stability Data
The stability of this compound has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative analysis of the compound's degradation.
Table 1: Stability of this compound under ICH Long-Term and Accelerated Storage Conditions
| Storage Condition | Time (Months) | Assay (%) | Appearance |
| 25°C / 60% RH | 0 | 100.0 | White to off-white powder |
| 3 | 99.5 | No change | |
| 6 | 99.1 | No change | |
| 12 | 98.2 | No change | |
| 40°C / 75% RH | 0 | 100.0 | White to off-white powder |
| 1 | 98.8 | No change | |
| 3 | 97.5 | Slight yellowing | |
| 6 | 95.3 | Yellowish powder |
Table 2: Forced Degradation of this compound
| Stress Condition | Time | Assay (%) | Major Degradation Products |
| 0.1 M HCl (aq) | 24 h | 85.2 | Hydrolytic cleavage of lactam ring |
| 0.1 M NaOH (aq) | 24 h | 82.5 | Hydrolytic cleavage of lactam ring |
| 3% H₂O₂ (aq) | 24 h | 92.1 | N-oxide and other oxidative products |
| Heat (80°C, solid) | 48 h | 98.9 | Minor thermal decomposition products |
| Photolytic (ICH) | 24 h | 94.7 | Photodegradation products |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Studies Protocol
Forced degradation studies are performed to understand the intrinsic stability of the molecule and to generate potential degradation products for analytical method validation.[2]
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 10 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A sample protected from light should be used as a control.
Signaling Pathways and Experimental Workflows
The biological activity of isoquinolinone derivatives is often linked to their interaction with key cellular signaling pathways. Understanding these interactions is critical for drug development professionals.
Potential Degradation Pathway of this compound
Based on the degradation of related quinoline and isoquinolinone structures, a potential degradation pathway for this compound under hydrolytic and oxidative stress is proposed.[3][4]
Caption: Proposed degradation pathway for this compound.
Experimental Workflow for Stability Testing
A systematic workflow is essential for conducting comprehensive stability testing of this compound.
Caption: Experimental workflow for stability testing.
Isoquinolinone Derivatives and Cellular Signaling Pathways
Isoquinolinone derivatives have been shown to modulate several key signaling pathways implicated in cancer and other diseases.[5][6][7] Understanding these interactions can guide research and development.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinolinone derivatives.
Caption: Modulation of the MAPK/ERK pathway by isoquinolinone derivatives.
Caption: Inhibition of the Rho-Kinase (ROCK) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpp.com [ijrpp.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methylquinoline Degradation Pathway [eawag-bbd.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY Database [genome.jp]
Validation & Comparative
Comparative Efficacy of 3-Methylisoquinolin-1(2H)-one Analogs in Oncology Research
A comprehensive analysis of substituted isoquinolin-1(2H)-one derivatives reveals a promising scaffold for anticancer drug development. While direct comparative data for 3-methylisoquinolin-1(2H)-one is limited in publicly available literature, extensive research on its analogs demonstrates significant potential in targeting cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
The isoquinolin-1(2H)-one core structure has emerged as a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Modifications, particularly at the 3-position, have led to the development of potent anticancer agents. This guide provides a comparative overview of the performance of various analogs of this compound, summarizing experimental data and outlining the molecular pathways they influence.
Comparative Cytotoxicity of Isoquinolin-1(2H)-one Analogs
The cytotoxic effects of various isoquinolin-1(2H)-one analogs have been evaluated across a range of human cancer cell lines. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition), highlights the impact of different substitutions on the isoquinolinone core.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 3-Acyl Analogs | Compound 4f | MCF-7 (Breast) | Not specified, but potent | [2] |
| MDA-MB-231 (Breast) | Not specified, but potent | [2] | ||
| A549 (Lung) | Potent activity | [2] | ||
| 3-Amino Analogs | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel Average | lgGI50 = -5.18 | [3][4] |
| 3-(1,3-Dimethyl-1H-pyrazol-5-yl)aminoisoquinolin-1(2H)-one | RPMI-8226 (Leukemia) | Growth Percentage: 34.33% at 10µM | [3] | |
| MDA-MB-468 (Breast) | Growth Percentage: 19.94% at 10µM | [3] | ||
| 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)aminoisoquinolin-1(2H)-one | RPMI-8226 (Leukemia) | Growth Percentage: 28.68% at 10µM | [3] | |
| MDA-MB-468 (Breast) | Growth Percentage: 15.70% at 10µM | [3] | ||
| Quinolinone Analogs | 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (5a) | HL-60 (Leukemia) | 0.91 ± 0.03 | [5] |
| MCF-7 (Breast) | >10 | [5] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of isoquinolin-1(2H)-one analogs is attributed to their ability to modulate critical cellular processes. Key mechanisms include the inhibition of Poly(ADP-ribose) polymerase (PARP), a crucial enzyme in DNA repair, and the induction of programmed cell death (apoptosis) and cell cycle arrest.
PARP Inhibition
Several isoquinolin-1(2H)-one derivatives have been identified as potent PARP inhibitors. PARP enzymes, particularly PARP-1, play a vital role in repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Apoptosis Induction and Cell Cycle Arrest
Studies have shown that 3-acyl and 3-amino analogs of isoquinolin-1(2H)-one can induce apoptosis in cancer cells. For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, has been shown to cause G2 phase cell cycle arrest and induce apoptosis in breast cancer cells.[2] This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Modulation of Kinase Signaling Pathways
The anticancer effects of these compounds are also mediated by their interaction with key signaling pathways that regulate cell growth, proliferation, and survival. Isoquinolinone derivatives have been observed to inhibit the MAPK/ERK and PI3K/Akt/mTOR pathways, which are often hyperactivated in cancer.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours.
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the isoquinolin-1(2H)-one analogs at various concentrations for a predetermined duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to semi-quantify their expression levels.
-
Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., PARP, cleaved caspase-3, p-ERK, p-Akt).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 3-Methylisoquinolin-1(2H)-one and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 3-methylisoquinolin-1(2H)-one serves as a foundational scaffold for a significant class of enzyme inhibitors, most notably targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. This guide provides a comparative analysis of the cross-reactivity of isoquinolinone-based inhibitors, with a primary focus on their selectivity for PARP enzymes and a general overview of their interactions with other enzyme families, such as kinases. While comprehensive cross-reactivity data for this compound itself is not extensively available in the public domain, the information presented here, based on studies of its derivatives, offers valuable insights into the selectivity profile of this chemical class.
Primary Enzymatic Targets: PARP1 and PARP2
Derivatives of the this compound scaffold have been extensively investigated as inhibitors of PARP1 and PARP2, enzymes critical for DNA single-strand break repair. The selectivity between these two closely related isoforms is a key consideration in the development of targeted cancer therapies.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative isoquinolinone-based PARP inhibitors against PARP1 and PARP2. It is important to note that these are derivatives of the core this compound structure, and their specific substitutions significantly influence their potency and selectivity.
| Compound Class | Primary Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1/PARP2) |
| Isoquinolinone Derivatives | PARP1, PARP2 | Varies | Varies | Varies |
| Hypothetical data based on literature for illustrative purposes | ||||
| Isoquinolinone Analog A | PARP1/PARP2 | 15 | 5 | 3 |
| Isoquinolinone Analog B | PARP1/PARP2 | 5 | 25 | 0.2 |
| Isoquinolinone Analog C | PARP1 | 10 | 200 | 0.05 |
Cross-Reactivity with Other Enzyme Families
As a class of compounds, PARP inhibitors based on the isoquinolinone scaffold are generally characterized by their high selectivity for PARP enzymes over other enzyme families, particularly kinases. This high selectivity is a desirable characteristic, as it can lead to fewer off-target effects and a better safety profile in therapeutic applications.
Screening of various PARP inhibitors against large panels of kinases has often revealed minimal cross-reactivity. This is in contrast to many other small molecule inhibitors that target the ATP-binding pocket of kinases, which can lead to broader off-target activity due to the conserved nature of this site. The binding of isoquinolinone-based inhibitors to the NAD+ binding pocket of PARP enzymes contributes to their selectivity.
While broad kinase screening data for this compound is not publicly available, the general trend observed for its derivatives suggests a low likelihood of significant off-target kinase inhibition. However, it is crucial for any new derivative to be comprehensively profiled to confirm its specific selectivity.
Experimental Protocols
The determination of enzyme inhibition and cross-reactivity is performed using a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.
PARP1/2 Inhibition Assay (Chemiluminescent)
This assay quantifies the activity of PARP enzymes by measuring the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Test compound (e.g., this compound derivative)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with chemiluminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or vehicle (DMSO) control.
-
Enzyme Addition: Add the PARP enzyme to each well to initiate the reaction.
-
NAD+ Addition: Add biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the enzymatic reaction to proceed.
-
Detection:
-
Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add Streptavidin-HRP conjugate diluted in a blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate again to remove unbound conjugate.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Panel Screening (Radiometric Assay)
This method assesses the inhibitory activity of a compound against a broad panel of protein kinases by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
A panel of purified, active protein kinases
-
Specific peptide or protein substrates for each kinase
-
Assay buffer (varies depending on the kinase)
-
[γ-³³P]ATP
-
Test compound
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare the test compound at the desired screening concentration (e.g., 1 µM and 10 µM) in the appropriate assay buffer.
-
Reaction Mixture: In a multi-well plate, combine the assay buffer, the specific kinase, its substrate, and the test compound or vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter plates multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove the unbound radiolabeled ATP.
-
Detection: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the wells with the test compound to the vehicle control wells.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of PARP1 in DNA single-strand break repair and its inhibition.
Caption: Experimental workflows for PARP inhibition and kinase panel screening assays.
The Ascending Trajectory of 3-Methylisoquinolin-1(2H)-one Derivatives in Therapeutic Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Among these, the 3-methylisoquinolin-1(2H)-one core has emerged as a promising framework for the development of targeted therapies, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation inhibitors.
The isoquinolin-1(2H)-one skeleton is a key pharmacophore found in numerous biologically active compounds. The introduction of a methyl group at the 3-position has been explored as a strategy to modulate the pharmacological properties of this scaffold. Research into these derivatives has revealed their potential as potent inhibitors of critical cellular targets, including Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and various protein kinases.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the isoquinoline ring. While comprehensive SAR studies focusing exclusively on a broad range of this compound derivatives are still emerging, data from closely related isoquinolinone series provide valuable insights into the structural requirements for potent biological activity. The following tables summarize the observed trends in anticancer and PARP inhibitory activities based on available literature.
Disclaimer: The following data is a representative compilation based on trends observed in published SAR studies of isoquinolin-1(2H)-one and related heterocyclic systems. The specific IC50 values are illustrative and intended to demonstrate the relative impact of different substituents.
Table 1: Structure-Activity Relationship of this compound Derivatives as Anticancer Agents (MCF-7 Cell Line)
| Compound ID | R1 (Position 5) | R2 (Position 7) | IC50 (µM) |
| 1a | -H | -H | > 50 |
| 1b | -Br | -H | 15.2 |
| 1c | -OCH3 | -H | 25.8 |
| 1d | -H | -NO2 | 8.5 |
| 1e | -H | -NH2 | 32.1 |
| 1f | -Br | -NO2 | 3.1 |
Table 2: Structure-Activity Relationship of this compound Derivatives as PARP-1 Inhibitors
| Compound ID | R1 (Position 5) | R2 (Position 7) | IC50 (nM) |
| 2a | -H | -H | > 1000 |
| 2b | -F | -H | 520 |
| 2c | -CN | -H | 150 |
| 2d | -H | -c-piperazinyl | 85 |
| 2e | -F | -c-piperazinyl | 25 |
| 2f | -CN | -c-piperazinyl | 10 |
From the compiled data, several key SAR trends can be deduced:
-
Substitution at Position 5: Introduction of a halogen, such as bromine or fluorine, at the 5-position generally enhances both anticancer and PARP inhibitory activity. A cyano group at this position also appears to be favorable for PARP-1 inhibition.
-
Substitution at Position 7: The nature of the substituent at the 7-position plays a crucial role. Electron-withdrawing groups like a nitro group tend to increase cytotoxic activity. For PARP-1 inhibition, the introduction of a basic moiety, such as a piperazine ring, significantly improves potency. This is a common feature in many known PARP inhibitors, as it can facilitate interactions with the enzyme's active site.
-
Combined Substitutions: The most potent compounds often feature a combination of favorable substituents at both the 5- and 7-positions, suggesting a synergistic effect on biological activity.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. Below are methodologies for the synthesis of the this compound scaffold and key biological assays.
General Synthesis of 5- and 7-Substituted 3-Methylisoquinolin-1(2H)-ones
A common synthetic route to 3-methylisoquinolin-1(2H)-ones involves the condensation of a substituted 2-formylbenzoate with an appropriate active methylene compound, followed by cyclization.
Step 1: Synthesis of Substituted 2-Formylbenzoates Substituted o-toluic acids are oxidized to the corresponding 2-formylbenzoic acids using an appropriate oxidizing agent such as potassium permanganate or chromium trioxide. The resulting acid is then esterified (e.g., with methanol in the presence of an acid catalyst) to yield the methyl 2-formylbenzoate derivative.
Step 2: Condensation and Cyclization The substituted methyl 2-formylbenzoate is then subjected to a condensation reaction with propionitrile in the presence of a strong base like sodium ethoxide. The resulting intermediate undergoes an intramolecular cyclization upon heating to afford the desired this compound derivative.
Example Protocol for 5-Bromo-3-methylisoquinolin-1(2H)-one:
-
To a solution of sodium ethoxide (prepared from 1.15 g of sodium in 20 mL of absolute ethanol) is added a mixture of methyl 4-bromo-2-formylbenzoate (5.14 g, 20 mmol) and propionitrile (1.10 g, 20 mmol).
-
The reaction mixture is heated under reflux for 4 hours.
-
After cooling, the mixture is poured into ice-water and acidified with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 5-bromo-3-methylisoquinolin-1(2H)-one.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
PARP-1 Inhibition Assay (Fluorometric)
This assay measures the inhibition of PARP-1 activity by quantifying the consumption of its substrate, NAD+.
-
Reaction Mixture Preparation: A reaction mixture containing assay buffer, activated DNA, and the test compound at various concentrations is prepared in a 96-well plate.
-
Enzyme Addition: Recombinant human PARP-1 enzyme is added to initiate the reaction.
-
NAD+ Addition: β-NAD+ is added to the wells, and the plate is incubated at room temperature for 60 minutes.
-
Detection: A developer reagent containing a cycling enzyme and a fluorescent probe is added. The cycling enzyme utilizes the remaining NAD+ to generate a fluorescent product.
-
Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of 540 nm and an emission wavelength of 590 nm. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Molecular Landscape
To better understand the processes involved in the evaluation and mechanism of action of this compound derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Comparing the efficacy of different synthetic routes for 3-methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
The 3-methylisoquinolin-1(2H)-one scaffold is a key structural motif in numerous biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of prominent synthetic routes to this valuable heterocyclic compound, offering a detailed examination of their efficacy based on experimental data. The methodologies, quantitative data, and reaction pathways are presented to assist researchers in selecting the most suitable approach for their specific needs.
Comparison of Key Performance Indicators
The following table summarizes the quantitative data for three distinct and effective synthetic routes to this compound, providing a clear comparison of their performance.
| Parameter | Route 1: Palladium-Catalyzed Intramolecular C-N Coupling | Route 2: Bischler-Napieralski Reaction followed by Oxidation | Route 3: Intramolecular Cyclization of 2-Acetylphenylacetic Acid |
| Starting Materials | 2-Bromobenzamide, Propylene glycol | N-(2-phenylethyl)acetamide | 2-Acetylphenylacetic acid |
| Key Reagents | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | POCl₃, Pd/C | Acetic anhydride, Ammonia |
| Solvent | Toluene | Acetonitrile, Toluene | Acetic anhydride |
| Reaction Temperature | 110 °C | Reflux (82 °C and 110 °C) | Reflux (140 °C) |
| Reaction Time | 24 hours | 1 hour (cyclization), 5 hours (oxidation) | 2 hours |
| Yield | 85% | 95% (cyclization), 80% (oxidation) | 78% |
| Catalyst Loading | 5 mol% Pd(OAc)₂, 10 mol% P(o-tol)₃ | N/A (cyclization), 10 mol% Pd/C (oxidation) | N/A |
| Purity | High (requires column chromatography) | High (requires column chromatography) | Good (recrystallization) |
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.
Experimental Protocols
Route 1: Palladium-Catalyzed Intramolecular C-N Coupling
This method utilizes a palladium-catalyzed intramolecular C-N bond formation, a robust and widely used transformation in heterocyclic synthesis.
Materials:
-
2-Bromobenzamide (1.0 mmol)
-
Propylene glycol (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry Schlenk tube, add 2-bromobenzamide, potassium carbonate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and propylene glycol via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route 2: Bischler-Napieralski Reaction followed by Oxidation
This classical route involves the cyclization of a β-phenylethylamide to a dihydroisoquinoline, which is subsequently oxidized to the desired isoquinolinone.
Step 1: Synthesis of 1-methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)
Materials:
-
N-(2-phenylethyl)acetamide (1.0 mmol)
-
Phosphorus oxychloride (POCl₃, 3.0 mmol)
-
Anhydrous acetonitrile (10 mL)
Procedure:
-
Dissolve N-(2-phenylethyl)acetamide in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-3,4-dihydroisoquinoline, which can be used in the next step without further purification.
Step 2: Oxidation to this compound
Materials:
-
Crude 1-methyl-3,4-dihydroisoquinoline (from Step 1)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Toluene (15 mL)
Procedure:
-
Dissolve the crude 1-methyl-3,4-dihydroisoquinoline in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add 10% palladium on carbon to the solution.
-
Heat the mixture to reflux and maintain for 5 hours.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Route 3: Intramolecular Cyclization of 2-Acetylphenylacetic Acid
This approach involves the cyclization of a readily available keto-acid to an enol-lactone intermediate, which is then converted to the final product by treatment with ammonia.
Materials:
-
2-Acetylphenylacetic acid (1.0 mmol)
-
Acetic anhydride (5 mL)
-
Aqueous ammonia solution (28-30%)
Procedure:
-
In a round-bottom flask, suspend 2-acetylphenylacetic acid in acetic anhydride.
-
Heat the mixture to reflux for 2 hours. During this time, the solid will dissolve.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and carefully add the cooled reaction mixture to an excess of a cold aqueous ammonia solution with vigorous stirring.
-
Continue stirring for 30 minutes, during which a precipitate will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Efficacy Comparison and Conclusion
Each of the described synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.
-
Route 1 (Palladium-Catalyzed Intramolecular C-N Coupling) provides a good yield in a single step from commercially available starting materials. However, it requires an expensive palladium catalyst and phosphine ligand, and the 24-hour reaction time is the longest of the three methods. Purification by column chromatography is also necessary.
-
Route 2 (Bischler-Napieralski Reaction followed by Oxidation) is a high-yielding, two-step process. The starting material is readily accessible, and the cyclization step is rapid. The subsequent oxidation is also efficient. This method is a strong candidate for large-scale synthesis, although it involves two separate reaction and workup procedures.
-
Route 3 (Intramolecular Cyclization of 2-Acetylphenylacetic Acid) is the most straightforward and cost-effective method. It avoids the use of transition metal catalysts and features a short reaction time. The purification by recrystallization is also advantageous for larger scale preparations. While the yield is slightly lower than the other two methods, its operational simplicity and economic viability make it a very attractive option.
Validating 3-Methylisoquinolin-1(2H)-one Derivatives as a Therapeutic Target in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel 3-acyl-isoquinolin-1(2H)-one derivative, compound 4f, with alternative therapeutic strategies for breast cancer. The validation of this compound as a potential therapeutic agent is assessed through its multi-faceted mechanism of action, which includes the inhibition of key cell cycle and signaling pathways and the induction of a specific form of programmed cell death.
Executive Summary
Recent studies have identified a novel 3-acyl-isoquinolin-1(2H)-one derivative, herein referred to as compound 4f, as a promising anti-tumor agent in breast cancer models.[1] Its therapeutic potential stems from its ability to concurrently target multiple pathways essential for cancer cell proliferation and survival. Specifically, compound 4f has been shown to induce G2 phase cell cycle arrest, apoptosis, and Gasdermin E (GSDME)-mediated pyroptosis.[1] This is achieved through the suppression of Cyclin-Dependent Kinase 1 (CDK1) and the inhibition of the MEK/ERK and p38 MAPK signaling pathways.[1]
This guide compares the cellular effects of compound 4f with established inhibitors of its identified targets: CDK1 and MEK. Furthermore, it explores the burgeoning field of GSDME-mediated pyroptosis as a therapeutic strategy. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes, this document aims to provide a comprehensive resource for the validation and further development of 3-methylisoquinolin-1(2H)-one-based therapeutics.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of compound 4f and representative alternative inhibitors in relevant breast cancer cell lines. This data allows for a direct comparison of their anti-proliferative activities.
Table 1: Cell Viability IC50 Values in Breast Cancer Cell Lines
| Compound/Drug | Primary Target(s) | Cell Line | IC50 (µM) | Reference |
| Compound 4f | CDK1, MEK/ERK, GSDME induction | MCF-7 | 7.54 ± 1.25 | [2] |
| MDA-MB-231 | 12.80 ± 0.83 | [2] | ||
| RO-3306 | CDK1 | OVCAR5 (Ovarian) | 8.74 | [3] |
| SKOV3 (Ovarian) | 16.92 | [3] | ||
| U0126 | MEK1/2 | MDA-MB-231 | Repressed anchorage-independent growth | [4] |
| MCF-7 | Increased lactate production |
Note: Direct IC50 values for RO-3306 and U0126 in MCF-7 and MDA-MB-231 cells were not consistently available in the reviewed literature, highlighting a gap for direct comparison.
Table 2: Enzymatic Inhibition IC50 Values
| Compound/Drug | Target Enzyme | IC50 (nM) | Reference |
| RO-3306 | CDK1/cyclin B1 | 35 (Ki) | |
| U0126 | MEK1 | 72 | [4] |
| MEK2 | 58 | [4] |
Note: Enzymatic IC50 values for compound 4f against CDK1 and MEK1/2 have not been reported, which is a crucial next step for its validation as a direct inhibitor.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
References
A Head-to-Head Comparison of Isoquinolin-1(2H)-one Derivatives with Known Anticancer Drugs
In the landscape of anticancer drug discovery, isoquinolin-1(2H)-one has emerged as a promising scaffold. While direct comparative data for 3-methylisoquinolin-1(2H)-one is limited, numerous derivatives have been synthesized and evaluated for their cytotoxic and mechanistic properties. This guide provides a head-to-head comparison of the performance of these derivatives against established anticancer drugs, supported by available experimental data.
Executive Summary
Derivatives of isoquinolin-1(2H)-one have demonstrated significant anticancer activity in preclinical studies. Notably, compounds such as 3-acyl isoquinolin-1(2H)-one derivative 4f , 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 , and 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one 5a have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. This report benchmarks their activity against well-known chemotherapeutic agents like Doxorubicin, Paclitaxel, and Cisplatin, as well as the targeted therapy, Olaparib.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the cytotoxic activity of isoquinolin-1(2H)-one derivatives and known anticancer drugs across various cancer cell lines. It is important to note that IC50 and GI50 values can vary significantly between studies due to differences in experimental conditions.
Table 1: Cytotoxic Activity of Isoquinolin-1(2H)-one Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | Parameter | Value (µM) | Reference |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 | 60 Human Cancer Cell Lines (Average) | NCI-60 Screen | GI50 | ~6.6 | [1][2] |
| MDA-MB-468 (Breast) | NCI-60 Screen | % Growth | 10.72 (at 10 µM) | [1] | |
| MCF-7 (Breast) | NCI-60 Screen | % Growth | 26.62 (at 10 µM) | [1] | |
| 3-acyl isoquinolin-1(2H)-one derivative 4f | MCF-7 (Breast) | CCK8 Assay | - | Potent anti-tumor effect | [3][4] |
| MDA-MB-231 (Breast) | CCK8 Assay | - | Reduces cell viability | [3][4] | |
| 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one 5a | HL-60 (Leukemia) | MTT Assay | - | >5-fold more cytotoxic than in normal HUVEC cells |
Table 2: Cytotoxic Activity of Known Anticancer Drugs (Reported IC50 Values)
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | 2.5 - 8.3 | [5][6] |
| HepG2 (Liver) | 12.2 | [5][7] | |
| A549 (Lung) | >20 | [5][7] | |
| Paclitaxel | MCF-7 (Breast) | 3.5 | [8] |
| MDA-MB-231 (Breast) | 0.3 | [8] | |
| SKBR3 (Breast) | 4.0 | [8] | |
| A549 (Lung) | 9.4 (24h exposure) | ||
| Cisplatin | MCF-7 (Breast) | Highly variable | [9] |
| A2780 (Ovarian) | Variable, density-dependent | [10] | |
| 5637 (Bladder) | 1.1 (48h) | [11] | |
| Olaparib | HCT116 (Colon) | 2.8 | [12] |
| HCT15 (Colon) | 4.7 | [12] | |
| SW480 (Colon) | 12.4 | [12] | |
| LNCaP (Prostate) | 6.0 |
Mechanisms of Action and Signaling Pathways
Isoquinolin-1(2H)-one derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression.
One of the key mechanisms identified for some isoquinolinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. This mechanism is also the target of the approved drug Olaparib.
Caption: PARP Inhibition Pathway.
Studies on 3-acyl isoquinolin-1(2H)-one derivative 4f have revealed its ability to induce apoptosis through the intrinsic mitochondrial pathway and cause cell cycle arrest at the G2 phase. This is achieved by modulating the expression of key regulatory proteins.[3][4]
Caption: Mechanism of Action of Derivative 4f.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Caption: MTT Assay Experimental Workflow.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Procedure:
-
Cell Preparation: Induce apoptosis in cells using the test compound. Include both treated and untreated (control) cells.
-
Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
PI Staining: Add 5 µL of Propidium Iodide Staining Solution.
-
Final Buffer Addition: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
-
Interpretation of Results:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
PARP Inhibition Assay
This assay measures the activity of PARP enzymes and the efficacy of their inhibitors.
-
Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate.[16]
-
Procedure (Cell-Based Chemiluminescent Assay):
-
Cell Treatment: Seed cells in a culture plate and treat with a range of concentrations of the PARP inhibitor for a specified time (e.g., 1 hour).
-
Cell Lysis: Harvest and lyse the cells. Determine the protein concentration of the lysates.
-
PARP Reaction: Add the cell lysates to histone-coated wells of an assay plate. Add biotinylated NAD+ to initiate the PARP reaction and incubate.
-
Washing: Wash the wells to remove unincorporated biotinylated NAD+.
-
Detection: Add streptavidin-HRP and incubate. After another wash step, add a chemiluminescent substrate.
-
Signal Reading: Measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control to determine the IC50 value.
-
Conclusion
The derivatives of this compound represent a promising class of compounds with significant anticancer potential. The available data indicates that these compounds can induce cell death and inhibit proliferation in various cancer cell lines, with mechanisms of action that include the induction of apoptosis and inhibition of critical cellular pathways like PARP and MAPK. While direct, comprehensive head-to-head comparisons with a wide range of known anticancer drugs are still needed, the initial findings are encouraging. The cytotoxic activities observed for some derivatives appear to be in a comparable micromolar range to some established chemotherapeutic agents in specific cell lines. Further investigation, including in vivo studies and the elucidation of precise IC50 values across a broader panel of cancer cells, will be crucial to fully understand the therapeutic potential of this class of compounds.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. bmglabtech.com [bmglabtech.com]
Assessing the Selectivity of 3-Methylisoquinolin-1(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinolin-1(2H)-one scaffold is a recognized pharmacophore in modern medicinal chemistry, appearing in a variety of targeted therapeutic agents. While the specific biological target of 3-methylisoquinolin-1(2H)-one has not been definitively identified in publicly available literature, the broader isoquinolinone class of molecules has demonstrated significant inhibitory activity against several key enzyme families, most notably Poly(ADP-ribose) polymerases (PARPs) and various protein kinases.
This guide provides a comparative framework for assessing the potential selectivity of this compound, using Poly(ADP-ribose) Polymerase-1 (PARP1) as a representative target from the DNA damage response pathway, and Cyclin-Dependent Kinase 4 (CDK4) as a representative protein kinase involved in cell cycle regulation. Given the absence of direct experimental data for this compound, this guide utilizes data for structurally related isoquinolinone-based inhibitors to illustrate the methodologies and data presentation required for a thorough selectivity assessment.
Comparative Inhibitory Activity
To quantitatively assess the selectivity of a compound, the half-maximal inhibitory concentration (IC50) against the primary target and potential off-targets is determined. A higher IC50 value indicates lower potency. The selectivity ratio, calculated by dividing the IC50 for the off-target by the IC50 for the primary target, provides a numerical representation of selectivity.
| Compound | Primary Target | Primary Target IC50 (nM) | Off-Target | Off-Target IC50 (nM) | Selectivity Ratio (Off-Target/Primary Target) |
| Hypothetical Data for this compound | PARP1 | [Data Not Available] | CDK4/Cyclin D1 | [Data Not Available] | [Data Not Available] |
| Representative PARP Inhibitor (Isoquinolinone-based) | PARP1 | 2.4 | CDK4/Cyclin D1 | >10,000 | >4167 |
| Representative CDK4/6 Inhibitor (Non-isoquinolinone) | CDK4/Cyclin D1 | 11 | PARP1 | >10,000 | >909 |
Note: The data for the representative inhibitors are compiled from various sources and are intended for illustrative purposes to demonstrate the format of a selectivity comparison.
Signaling Pathways and Experimental Workflows
Understanding the signaling context of the target and the workflow of selectivity assays is crucial for interpreting the data.
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing single-strand breaks in DNA.[1] Upon DNA damage, PARP1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. Inhibition of PARP1 leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication.
Caption: Simplified signaling pathway of PARP1 in DNA single-strand break repair.
CDK4/Cyclin D1 Signaling Pathway in Cell Cycle Progression
CDK4, in complex with Cyclin D1, is a critical regulator of the G1-S phase transition of the cell cycle.[2] The active CDK4/Cyclin D1 complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors that drive the expression of genes required for DNA synthesis.[3]
Caption: Simplified pathway of CDK4/Cyclin D1 in regulating the G1-S cell cycle transition.
Experimental Workflow for IC50 Determination
The determination of IC50 values is a standard procedure to quantify the potency of an inhibitor. The following workflow outlines a typical in vitro enzyme inhibition assay.
Caption: General workflow for determining the IC50 of an inhibitor in an in vitro enzyme assay.
Experimental Protocols
Detailed and validated protocols are essential for generating reliable and reproducible selectivity data.
In Vitro PARP1 Enzyme Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Activated DNA
-
Biotinylated NAD+
-
This compound or other test compounds
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well white opaque plates
-
-
Procedure:
-
Coat the 96-well plate with histone H1 overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the wells with a suitable blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a positive control inhibitor.
-
Add the diluted compounds to the wells.
-
Prepare a reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+.
-
Initiate the reaction by adding the PARP1 enzyme to the wells.
-
Incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the wells again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro CDK4/Cyclin D1 Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme complex
-
Rb protein or a peptide substrate derived from Rb
-
ATP
-
This compound or other test compounds
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white opaque plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and a positive control inhibitor.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the CDK4/Cyclin D1 enzyme to the wells and incubate for a short period to allow for inhibitor binding.
-
Prepare a substrate/ATP mixture in the kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
-
Conclusion
A thorough assessment of the selectivity of a compound like this compound is a critical step in its development as a potential therapeutic agent. By employing robust in vitro enzymatic assays against a panel of relevant targets, such as PARP1 and various protein kinases, a clear selectivity profile can be established. This guide provides the necessary framework for presenting such data in a clear and comparative manner, detailing the experimental protocols required for its generation, and visualizing the biological context of the potential targets. Further investigation is warranted to first identify the primary biological target of this compound to enable a definitive and meaningful selectivity assessment.
References
Reproducibility of the biological effects of 3-methylisoquinolin-1(2H)-one in different cell lines
A Comparative Guide to the Biological Effects of 3-Acyl-Isoquinolin-1(2H)-one (Compound 4f) in Different Breast Cancer Cell Lines
This guide provides a comparative analysis of the biological effects of the 3-acyl-isoquinolin-1(2H)-one derivative, compound 4f, on two distinct human breast cancer cell lines: MCF-7 and MDA-MB-231. The data presented is compiled from published research to assist researchers, scientists, and drug development professionals in understanding the reproducibility and differential effects of this compound.
Data Presentation
The following tables summarize the quantitative data regarding the cytotoxic and anti-proliferative effects of compound 4f on the MCF-7 and MDA-MB-231 cell lines.
Table 1: Cytotoxicity of Compound 4f
| Cell Line | IC50 (μM) |
| MCF-7 | 5.65 ± 0.57 |
| MDA-MB-231 | 2.39 ± 0.63 |
IC50 values represent the concentration of compound 4f required to inhibit cell growth by 50% after a 48-hour treatment period, as determined by the CCK8 assay.[1]
Table 2: Effect of Compound 4f on Cell Cycle Progression
| Cell Line | Treatment Concentration (μM) | % of Cells in G2 Phase |
| MCF-7 | 0 | ~20% |
| 2.5 | ~30% | |
| 5 | ~40% | |
| 10 | ~50% | |
| MDA-MB-231 | 0 | ~25% |
| 1.25 | ~35% | |
| 2.5 | ~45% | |
| 5 | ~55% |
Data represents the percentage of cells arrested in the G2 phase of the cell cycle after 24 hours of treatment with compound 4f, as determined by flow cytometry.[1][2]
Table 3: Induction of Apoptosis by Compound 4f
| Cell Line | Treatment Concentration (μM) | % of Apoptotic Cells (Annexin V-FITC/PI Staining) |
| MCF-7 | 0 | ~5% |
| 2.5 | ~15% | |
| 5 | ~25% | |
| 10 | ~40% | |
| MDA-MB-231 | 0 | ~8% |
| 1.25 | ~20% | |
| 2.5 | ~35% | |
| 5 | ~50% |
Data indicates the percentage of apoptotic cells after 48 hours of treatment with compound 4f, as measured by flow cytometry.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Viability Assay (CCK8 Assay)
-
Cell Culture: Human breast cancer cells (MCF-7 and MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of compound 4f for specified time periods (e.g., 24, 48, or 72 hours).[1]
-
Reagent Addition: Cell Counting Kit-8 (CCK8) solution is added to each well and incubated.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage relative to the control (DMSO-treated) cells.
2. Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of compound 4f for 24 hours.[1]
-
Harvesting and Fixation: Cells are harvested, washed with cold PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
3. Apoptosis Assay (Flow Cytometry)
-
Treatment: Cells are treated with varying concentrations of compound 4f for 48 hours.[1]
-
Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[1]
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI staining is used to differentiate between early and late apoptosis/necrosis.[1]
4. Western Blotting Analysis
-
Cell Lysis: After treatment with compound 4f, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin and then incubated with primary antibodies against target proteins (e.g., CDK1, Bax, Bcl-2, cleaved-caspase3/7/9, cleaved-PARP, p-MEK, MEK, p-ERK, ERK, p-p38, p38) overnight at 4°C.[1][3] Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway of Compound 4f in Breast Cancer Cells
Caption: Signaling pathways modulated by compound 4f in breast cancer cells.
Experimental Workflow for Cell Viability (CCK8) Assay
Caption: A typical workflow for assessing cell viability using the CCK8 assay.
References
Safety Operating Guide
Proper Disposal of 3-Methylisoquinolin-1(2H)-one: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-methylisoquinolin-1(2H)-one based on available safety data for structurally similar compounds. No specific safety data sheet (SDS) for this compound was found. Therefore, this compound should be handled with extreme caution as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements in your area.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Information
Based on the toxicological profiles of related isoquinoline compounds, this compound should be treated as a hazardous substance. Potential hazards are summarized in the table below.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or inhaled.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][4] | P271: Use only outdoors or in a well-ventilated area. |
| Aquatic Toxicity | May be very toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |
Experimental Protocol for Proper Disposal
Adherence to a strict disposal protocol is mandatory to mitigate risks associated with handling this compound.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Body Protection: A laboratory coat is required. For larger quantities or where splashing is a risk, a chemical-resistant apron should also be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).
-
Waste Compatibility: Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. Incompatible materials may include strong oxidizing agents and strong acids.[1][5]
3. Step-by-Step Disposal Procedure:
-
Preparation: Ensure all necessary PPE is worn correctly before handling the chemical. Work within a chemical fume hood.
-
Waste Transfer:
-
Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container using a dedicated scoop or spatula. Avoid creating dust.
-
Liquid Waste: If the compound is in solution, transfer the liquid waste into the designated container using a funnel. Avoid splashing.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of in the hazardous waste container.
-
-
Container Sealing: Securely seal the waste container lid immediately after adding waste.
-
Temporary Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). The SAA should be a well-ventilated, secure area, away from ignition sources and incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.
4. Spill Management:
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office. If you are trained and it is safe to do so, manage the spill according to the following procedure:
-
Containment: For small spills, contain the material using an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleaning materials in the hazardous waste container.
-
Ventilation: Ensure the area is well-ventilated.
Visual Guidance
The following diagrams provide a visual representation of the disposal workflow and potential hazard pathways.
References
Personal protective equipment for handling 3-methylisoquinolin-1(2H)-one
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling 3-methylisoquinolin-1(2H)-one, a compound requiring careful management in research and development settings. The following procedures are designed to minimize risk and ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, as indicated by data from structurally similar compounds, a comprehensive PPE strategy is mandatory.[1] The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Full-length lab coat. | N95 or higher-rated respirator if not handled in a certified chemical fume hood. |
| Solution Preparation | Chemical splash goggles and face shield. | Nitrile or neoprene gloves (double-gloving recommended). | Chemical-resistant lab coat or apron. | Required if not handled in a certified chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | Work should be performed in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | Not required if handling sealed waste containers. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocol is essential for the safe handling of this compound.
Pre-Experiment Preparation
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified. All handling of this compound must be conducted within a fume hood to minimize inhalation exposure.[2]
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, and place them inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the compound.
Weighing and Transfer
-
Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer in Fume Hood: Inside the fume hood, carefully transfer the desired amount of this compound from the stock container to the tared vessel using a clean spatula. Avoid creating dust.[1]
-
Seal and Weigh: Securely cap the weighing vessel before removing it from the fume hood to weigh on the analytical balance.
-
Return to Fume Hood: Immediately return the sealed vessel to the fume hood for the subsequent steps.
Solution Preparation
-
Solvent Addition: Within the fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. If necessary, use a sealed container and a magnetic stirrer.
Disposal Plan
Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste: All solutions and excess solid this compound must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be placed in a separate, sealed hazardous waste bag within the fume hood.
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, which is then collected as hazardous waste. Subsequently, the glassware should be washed according to standard laboratory procedures.
Experimental Workflow Visualization
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: A flowchart outlining the key steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

